molecular formula C8H7NO B018505 1H-indol-4-ol CAS No. 2380-94-1

1H-indol-4-ol

Cat. No.: B018505
CAS No.: 2380-94-1
M. Wt: 133.15 g/mol
InChI Key: NLMQHXUGJIAKTH-UHFFFAOYSA-N
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Description

4-hydroxyindole is a member of the class of hydroxyindoles that is 1H-indole substituted by a hydroxy group at position 4. It is a member of phenols and a member of hydroxyindoles.
4-Hydroxyindole has been reported in Solanum lycopersicum with data available.
inhibits amyloid fibril formation;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-4-ol
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InChI

InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H
Source PubChem
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InChI Key

NLMQHXUGJIAKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Record name indol-4-ol
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DSSTOX Substance ID

DTXSID3057696
Record name 4-Hydroxyindole
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Molecular Weight

133.15 g/mol
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Physical Description

Grey crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Hydroxyindole
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CAS No.

2380-94-1
Record name 1H-Indol-4-ol
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Record name 4-Hydroxyindole
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Record name 4-Hydroxyindole
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Record name 4-hydroxyindole
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Record name 4-HYDROXYINDOLE
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Foundational & Exploratory

An In-depth Technical Guide to 1H-indol-4-ol: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant experimental protocols for 1H-indol-4-ol (also known as 4-hydroxyindole). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical products and industrial polymers.[1][2][3] Notably, it is a key precursor in the manufacturing of Pindolol, a mixed adrenergic blocker and serotonin 5HT1A-receptor antagonist.[2] Furthermore, this compound has demonstrated potential in neurodegenerative disease research by inhibiting the formation of amyloid-beta (Aβ) peptide-induced amyloid fibrils.[2][3]

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound, appearing as an off-white or dark yellow to green-grey crystalline solid.[2][4][5] Structurally, it is a derivative of 1H-indole with a hydroxyl group substituted at the 4-position.[1][2][4] The compound is known to be sensitive to air and light.[5][6][7]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[1][8][9]
Molecular Weight 133.15 g/mol [8][9][10]
Melting Point 97-99 °C[1][5][6][8]
Boiling Point ~245.66 °C to 343.2 °C (estimates vary)[5][6][8]
Density ~1.1475 to 1.327 g/cm³ (estimates vary)[5][6][8]
pKa 9.89 ± 0.40 (Predicted)[1][4][5][6]
LogP 1.57 - 1.87[5][6]
Vapor Pressure 0.019 Pa at 25°C[1][5][8]
Solubility Slightly soluble in water, DMSO, and Methanol.[1][4][5][6][8]
Appearance Off-white to dark yellow/green-grey crystalline solid.[2][4][5][6]

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide critical data for this compound.

  • ¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton, and the O-H proton. Specific chemical shifts and coupling patterns confirm their relative positions. A reported ¹H NMR spectrum shows signals at approximately 5.14 ppm (br s, 1H, –OH), 6.52 ppm (d, 1H, Ar-H), 6.60 ppm (unresolved d, 1H, Ar-H), 7.05 ppm (m, 3H, Ar-H), and 8.17 ppm (br s, 1H, –NH).[11]

  • ¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the fused bicyclic indole structure. Reported ¹³C NMR data includes peaks at 98.98, 104.40, 104.45, 117.73, 123.12, 123.25, and 149.17 ppm, corresponding to the aromatic carbons.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (133.15). The fragmentation pattern observed in the mass spectrum provides further structural evidence by showing characteristic losses of fragments from the parent molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing indole derivatives.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole ring, C-H stretches from the aromatic rings, and C=C stretching vibrations within the aromatic system.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected precursor, such as 1-tosyl-1H-indol-4-ol.[11]

Protocol: Microwave-Assisted Synthesis of this compound [11]

  • Preparation: A mixture of sodium hydroxide (350 mg) and water (3 mL) is prepared in a 10 mL sealed tube suitable for microwave synthesis.

  • Heating: The solution is heated in a CEM Microwave synthesizer for 30 seconds at 50°C.

  • Addition of Precursor: To this hot solution, 1-tosyl-1H-indol-4-ol (250 mg) is added.

  • Microwave Irradiation: The reaction mixture is heated using 70W power at 90°C for 2 minutes under high stirring.

  • Cooling and Acidification: The reaction mixture is cooled to 10°C and then acidified with hydrochloric acid.

  • Extraction: Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl acetate.

  • Washing and Evaporation: The combined ethyl acetate layers are washed with water.

  • Product Isolation: The solvent is evaporated under vacuum at a temperature below 50°C to yield this compound.

The workflow for this synthesis is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Mix NaOH and Water prep2 Heat to 50°C (Microwave) prep1->prep2 add_precursor Add 1-tosyl-1H-indol-4-ol prep2->add_precursor mw_irrad Microwave Irradiation (90°C, 2 min) add_precursor->mw_irrad cool_acidify Cool to 10°C & Acidify mw_irrad->cool_acidify extract Extract with Ethyl Acetate cool_acidify->extract wash Wash with Water extract->wash evaporate Evaporate Solvent wash->evaporate product This compound evaporate->product

Fig. 1: Workflow for Microwave-Assisted Synthesis of this compound.
Analytical Protocol: Purity and Identity Confirmation

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value (97-99 °C).[1][5][6][8]

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • GC-MS Analysis: Perform GC-MS analysis to confirm the molecular weight and obtain a fragmentation pattern consistent with the structure of this compound.

Biological Activity and Signaling Pathways

This compound has attracted attention for its biological activities, particularly its ability to interfere with protein aggregation processes relevant to neurodegenerative diseases.

Inhibition of Amyloid-β Fibrillization

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into amyloid fibrils. This compound has been shown to effectively inhibit this process.[2][3] It can interfere with the elongation phase of fibril formation, thereby preventing the growth of toxic Aβ aggregates.[3] This inhibitory action has been observed to protect neuronal cells (PC12 cells) from Aβ-induced toxicity in culture.[3]

The inhibitory pathway is conceptualized in the diagram below.

G Abeta Amyloid-β Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Elongation Toxicity Neuronal Cell Death Oligomers->Toxicity Fibrils->Toxicity Indolol This compound Indolol->Fibrils Inhibits

Fig. 2: Inhibitory action of this compound on Amyloid-β fibrillization.

This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. The data and protocols summarized herein are intended to facilitate further investigation and application of this versatile indole derivative.

References

Spectroscopic Analysis of 1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-indol-4-ol, a pivotal heterocyclic compound in medicinal chemistry and drug development. The unique structural attributes of this compound give rise to a distinct spectroscopic signature. This document details the analysis of this signature through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes tabulated spectral data, detailed experimental protocols for each analytical technique, and a visual representation of the general analytical workflow, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0br s1HIndole N-H
~8.5br s1HPhenolic O-H
~7.2t1HH-6
~7.0t1HH-2
~6.8d1HH-7
~6.5d1HH-5
~6.4t1HH-3

Note: Data is predicted based on the analysis of similar indole derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.[1]

Table 2: ¹³C NMR Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~150C-4
~136C-7a
~125C-3a
~123C-2
~116C-6
~106C-5
~103C-7
~101C-3

Note: Predicted chemical shifts are based on the known shifts of indole and the substituent effects of a hydroxyl group.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional GroupAppearance
3550–3200O-H stretchPhenolBroad
3400–3250N-H stretchIndoleMedium
3100–3000C-H stretchAromaticMedium
1600–1585C=C stretch (in-ring)AromaticMedium
1500–1400C=C stretch (in-ring)AromaticMedium
1320–1000C-O stretchPhenolStrong

Note: These are typical ranges for the indicated functional groups.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
133Molecular ion [M]⁺
105Loss of CO
104Loss of HCN from the pyrrole ring after CO loss

Note: Fragmentation data is based on Electron Ionization (EI) mass spectrometry.

Experimental Protocols

The following protocols outline the methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity, dry this compound into a clean, dry vial.[8]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

  • Ensure complete dissolution by gentle vortexing or sonication.[8]

  • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[8]

Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16-64, depending on sample concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR (Proton Decoupled):

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[9]

  • Integrate signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[10][11]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10][12]

  • If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate.[10]

Data Acquisition (FTIR Spectrometer):

  • Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in a high vacuum environment.[13]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14]

  • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[14][15]

Mass Analysis and Detection:

  • The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Purification Purification & Drying Sample->Purification NMR_Prep Dissolution in Deuterated Solvent Purification->NMR_Prep IR_Prep Preparation of Thin Film/Mull/Pellet Purification->IR_Prep MS_Prep Vaporization Purification->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Quantum Chemical and Theoretical Blueprint of 1H-Indol-4-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1H-indol-4-ol, a member of the hydroxyindole class, presents a scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the fusion of a benzene and a pyrrole ring with a hydroxyl substituent, make it a compelling subject for quantum chemical and theoretical investigations. Understanding the molecular structure, electronic behavior, and reactivity of this compound at a quantum level is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound, complete with methodological details and data presentation frameworks.

Computed Physicochemical Properties of this compound

A foundational aspect of any theoretical study is the accurate determination of the molecule's fundamental physicochemical properties. These values, often computed through established quantum chemical methods, provide the initial parameters for more advanced simulations.

PropertyValueSource
Molecular Formula C8H7NOPubChem
Molecular Weight 133.15 g/mol PubChem
Exact Mass 133.052763847 DaPubChem
IUPAC Name This compoundPubChem
InChI InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10HPubChem
InChIKey NLMQHXUGJIAKTH-UHFFFAOYSA-NPubChem
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)OPubChem

Theoretical Methodologies in the Study of Indole Derivatives

The theoretical investigation of indole derivatives, including this compound, heavily relies on Density Functional Theory (DFT) and other quantum chemical methods. These approaches are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) for Structural and Spectroscopic Analysis

DFT is a widely used computational method for calculating the electronic structure of molecules.[2] The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Experimental Protocol: DFT Optimization and Frequency Calculation

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[2]

  • Spectral Analysis: The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental spectra. Assignments of vibrational modes can be performed using tools like VEDA (Vibrational Energy Distribution Analysis).[2]

  • NMR Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set, often in the presence of a solvent model.[2]

Solvation Models for Simulating Biological Environments

The behavior of this compound in a biological system is significantly influenced by its interactions with the surrounding solvent (typically water). Computational models can account for these effects either implicitly or explicitly.

Experimental Protocol: Solvation Modeling

  • Implicit Solvation (Continuum Models): The Polarizable Continuum Model (PCM) is a popular choice where the solvent is treated as a continuous dielectric medium.[3] This method is computationally efficient for estimating the bulk solvent effects on molecular properties.

  • Explicit Solvation: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, an explicit model can be used.[3][4] This involves surrounding the this compound molecule with a number of explicit solvent molecules (e.g., water). The geometry of this cluster is then optimized. This approach is computationally more demanding but can provide crucial insights into the microsolvation environment.[3][4]

  • Hybrid Models (QM/MM): For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. The solute (this compound) and a few key solvent molecules are treated with quantum mechanics, while the rest of the solvent is treated with classical molecular mechanics.[4]

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability.

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO; a larger gap suggests higher stability and lower chemical reactivity.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω) ω = μ² / (2η)

These global reactivity descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations and are valuable in predicting the molecule's behavior in chemical reactions and biological interactions.[5][6]

Visualizing Computational Workflows and Pathways

General Workflow for DFT-Based Molecular Characterization

The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound using DFT.

DFT_Workflow A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C H Solvation Modeling (Implicit or Explicit) B->H D Confirmation of Minimum Energy (No imaginary frequencies) C->D E Vibrational Spectra Prediction (IR, Raman) D->E Successful F Electronic Properties Calculation (HOMO, LUMO, MEP) D->F Successful G NMR Spectra Prediction (GIAO method) D->G Successful I Analysis of Results and Comparison with Experimental Data E->I F->I G->I H->B Refine geometry in solvent

Caption: A generalized workflow for the computational characterization of this compound using DFT.

In Silico Drug Discovery and Development Pipeline

Quantum chemical studies of molecules like this compound are often a crucial first step in the drug discovery process. The following diagram outlines a general pipeline for in silico drug development.

Drug_Discovery_Pipeline cluster_0 Computational Phase cluster_1 Experimental Phase A Target Identification and Validation B Lead Compound Identification (e.g., Virtual Screening) A->B C Quantum Chemical Analysis of Lead (e.g., this compound derivatives) B->C D Molecular Docking Studies C->D E Molecular Dynamics Simulations D->E F ADMET Prediction E->F G Chemical Synthesis F->G Promising Candidates H In Vitro Biological Assays G->H I In Vivo Animal Studies H->I

References

Physical properties of 1H-indol-4-ol including melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1H-indol-4-ol, also known as 4-hydroxyindole. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and generalized experimental protocols are provided for the determination of melting point and solubility.

Core Physical Properties

This compound is a solid, crystalline compound at room temperature. The key physical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 97-99 °C[1][2][3][4][5]
Solubility
    in WaterSlightly soluble[1][2][3][4]
    in MethanolSlightly soluble[1][2][3]
    in DMSOSlightly soluble[1][2][3]
    in AcetoneSoluble[4]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[2]

  • Heating: The sample is heated gradually, with constant stirring if using an oil bath to ensure uniform temperature distribution.[2] An initial rapid heating can be performed to determine an approximate melting point. Subsequently, a new sample is heated slowly (approximately 2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[3]

  • Purity Assessment: A narrow melting range (e.g., 97-98°C) suggests high purity, whereas a broad range (e.g., 94-98°C) would indicate the presence of impurities.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of this compound (e.g., 0.1 g) is placed in a test tube.[1]

  • Solvent Addition: A measured volume of the desired solvent (e.g., 3 mL of water) is added to the test tube in portions, with vigorous shaking after each addition.[1]

  • Observation: The compound is classified as "soluble" if it completely dissolves to form a clear solution. It is "slightly soluble" if partial dissolution occurs, and "insoluble" if the solid remains unchanged.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities, such as water, methanol, and dimethyl sulfoxide (DMSO), to establish a solubility profile. For a more comprehensive analysis, solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can also be tested to understand the compound's acidic or basic nature.[1][4]

Synthesis Pathway of this compound

A common synthetic route to 4-hydroxyindoles involves the cyclization of appropriately substituted anilines. The following diagram illustrates a generalized synthetic pathway.

Synthesis_of_1H_indol_4_ol cluster_start Starting Material cluster_reaction1 Step 1: Protection cluster_reaction2 Step 2: Introduction of Side Chain cluster_reaction3 Step 3: Cyclization cluster_final Final Product 3-Aminophenol 3-Aminophenol Protected_Amine Protected 3-Aminophenol 3-Aminophenol->Protected_Amine Protecting Group (e.g., Boc) Intermediate_1 Alkylated Intermediate Protected_Amine->Intermediate_1 Alkylation Reagent Protected_Indole Protected this compound Intermediate_1->Protected_Indole Cyclization Catalyst (e.g., Pd catalyst) 1H_indol_4_ol This compound Protected_Indole->1H_indol_4_ol Deprotection

Caption: Generalized synthesis pathway for this compound.

Logical Workflow for Physical Property Determination

The determination of the physical properties of a chemical compound like this compound follows a logical progression to ensure accurate characterization and assessment of purity.

Physical_Property_Workflow Start Obtain/Synthesize This compound Sample Purity_Assessment Preliminary Purity Assessment (e.g., TLC, HPLC) Start->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Check_Purity Is Melting Range Sharp? Melting_Point->Check_Purity Purification Purify Sample (e.g., Recrystallization) Check_Purity->Purification No Solubility_Test Solubility Testing (Various Solvents) Check_Purity->Solubility_Test Yes Purification->Melting_Point Characterization Further Spectroscopic Characterization (NMR, IR, MS) Solubility_Test->Characterization End Final Characterized Compound Characterization->End

Caption: Logical workflow for determining physical properties.

References

The Enigmatic Biosynthesis of 1H-Indol-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Pathways and Methodologies for the Synthesis of a Key Indole Intermediate

Introduction

1H-indol-4-ol, also known as 4-hydroxyindole, is an important indole derivative that serves as a precursor for the synthesis of various pharmacologically active compounds. While its chemical synthesis is well-established, the natural biosynthetic pathway of this compound in organisms has remained largely uncharacterized, presenting a "black box" for researchers in drug development and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing primarily from the elucidated pathway of psilocybin in fungi and the discovery of bacterial tryptophan hydroxylases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core biosynthetic steps, quantitative data, experimental protocols, and conceptual frameworks for future research.

Core Biosynthetic Pathway: C4-Hydroxylation of the Indole Ring

The central and defining step in the biosynthesis of this compound and its derivatives is the hydroxylation of the indole ring at the fourth carbon position (C4). This reaction is catalyzed by a specific class of enzymes known as tryptophan/tryptamine C4-hydroxylases .

Fungal Pathway: Insights from Psilocybin Biosynthesis

The most well-documented pathway involving C4-hydroxylation of an indole derivative is the biosynthesis of psilocybin in psychedelic mushrooms of the Psilocybe genus. The key enzyme in this pathway is PsiH , a monooxygenase belonging to the cytochrome P450 family.

The established sequence of reactions leading to the formation of the 4-hydroxyindole moiety is as follows:

  • Decarboxylation of L-tryptophan: The pathway initiates with the decarboxylation of the amino acid L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (PsiD) .

  • C4-Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the C4 position of its indole ring to produce 4-hydroxytryptamine. This crucial step is catalyzed by PsiH , which requires a cytochrome P450 reductase (CPR) as a redox partner to transfer electrons from NADPH.[1][2]

  • Subsequent Modifications: In the context of psilocybin biosynthesis, 4-hydroxytryptamine undergoes further enzymatic modifications, including phosphorylation by a kinase (PsiK ) and N-methylation by a methyltransferase (PsiM ), to yield the final product, psilocybin.[3][4]

While the psilocybin pathway does not terminate at this compound, the action of PsiH on an indole substrate provides a validated enzymatic basis for the formation of a 4-hydroxyindole derivative. It is conceivable that in some organisms, a similar hydroxylase could act directly on indole, or that 4-hydroxytryptamine could be further metabolized to this compound.

Bacterial Pathway: The Role of Tryptophan 4-Hydroxylases

Recent research has identified bacterial enzymes capable of directly hydroxylating L-tryptophan at the C4 position. These tryptophan 4-hydroxylases (T4H) , such as OhmK and Arg5, are heme-dependent enzymes that offer a more direct route to a 4-hydroxyindole precursor, 4-hydroxytryptophan.[5] The conversion rates for these enzymes in vitro have been reported to be greater than 17% and 8.5%, respectively.[5] This discovery opens up new avenues for the biotechnological production of 4-hydroxyindole derivatives.

Quantitative Data

Quantitative data on the biosynthesis of this compound itself is scarce due to the lack of a well-defined, dedicated pathway. However, data from studies on psilocybin biosynthesis and bacterial tryptophan hydroxylases provide valuable insights into the efficiency of the key C4-hydroxylation step.

Enzyme/SystemSubstrateProductKey Quantitative DataReference(s)
Tryptophan 4-Hydroxylase (OhmK)L-Tryptophan4-HydroxytryptophanConversion Rate: >17% (in vitro)[5]
Tryptophan 4-Hydroxylase (Arg5)L-Tryptophan4-HydroxytryptophanConversion Rate: >8.5% (in vitro)[5]
Heterologous Psilocybin Production (E. coli)4-hydroxyindolePsilocybinTiter: ~300 mg/L[6]

Note: The provided data for heterologous psilocybin production demonstrates the potential for significant yields of 4-hydroxyindole derivatives in engineered microbial systems.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Tryptophan/Tryptamine C4-Hydroxylase (e.g., PsiH)

Objective: To produce and purify the C4-hydroxylase enzyme for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a) with a polyhistidine tag

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the C4-hydroxylase (e.g., PsiH) and clone it into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Activity Assay for a Tryptophan/Tryptamine C4-Hydroxylase

Objective: To determine the catalytic activity of the purified C4-hydroxylase.

Materials:

  • Purified C4-hydroxylase enzyme

  • Purified cytochrome P450 reductase (CPR) partner protein[2][7]

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate (e.g., tryptamine or L-tryptophan)

  • NADPH

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CPR, and NADPH. Pre-incubate at the desired reaction temperature (e.g., 30°C).

  • Initiation: Start the reaction by adding the purified C4-hydroxylase and the substrate.

  • Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of the quenching solution.

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate and the hydroxylated product.

  • Quantification: Determine the concentration of the product using a standard curve generated with a pure standard of the 4-hydroxyindole derivative.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Analytical Method for the Detection of this compound and its Derivatives in Biological Samples

Objective: To detect and quantify 4-hydroxyindole derivatives in complex biological matrices (e.g., cell lysates, culture media).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Protein Precipitation: For intracellular samples, lyse the cells and precipitate proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.[8]

    • Liquid-Liquid or Solid-Phase Extraction: For culture media, perform an extraction to remove interfering compounds and concentrate the analyte.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for the target 4-hydroxyindole derivative and any internal standards.

  • Quantification: Generate a standard curve using a pure standard of the analyte and use it to quantify the concentration in the biological samples.[9]

Signaling Pathways, Experimental Workflows, and Logical Relationships

The regulation of the biosynthetic pathway of this compound and its derivatives is not well understood. However, based on the knowledge of secondary metabolite biosynthesis in fungi and bacteria, a putative regulatory network and an experimental workflow to investigate it can be proposed.

Putative Regulatory Network

The biosynthesis of indole-derived secondary metabolites is often tightly regulated in response to developmental cues and environmental stimuli. Transcription factors are known to play a crucial role in controlling the expression of biosynthetic genes.

Regulatory_Network Environmental_Stimuli Environmental Stimuli (e.g., nutrient limitation, stress) Signaling_Pathway Signaling Pathway (e.g., MAPK cascade) Environmental_Stimuli->Signaling_Pathway Developmental_Cues Developmental Cues Developmental_Cues->Signaling_Pathway Transcription_Factor Transcription Factor (e.g., Zn(II)2Cys6) Signaling_Pathway->Transcription_Factor activation Biosynthetic_Genes Biosynthetic Genes (e.g., PsiD, PsiH, PsiK, PsiM) Transcription_Factor->Biosynthetic_Genes upregulation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes expression Precursor L-Tryptophan Enzymes->Precursor Product This compound Derivative Precursor->Product catalysis

Figure 1: Putative regulatory network for this compound biosynthesis.
Experimental Workflow for Elucidating the Biosynthetic Pathway

A systematic approach is required to fully elucidate the biosynthetic pathway of this compound in a target organism.

Experimental_Workflow Organism_Selection 1. Organism Selection (Known to produce indole derivatives) Metabolite_Profiling 2. Metabolite Profiling (LC-MS/MS to detect this compound) Organism_Selection->Metabolite_Profiling Genome_Mining 3. Genome Mining (Identify candidate hydroxylase genes) Metabolite_Profiling->Genome_Mining Gene_Knockout 4. Gene Knockout/ Silencing Genome_Mining->Gene_Knockout Heterologous_Expression 6. Heterologous Expression & Purification of Candidate Enzyme Genome_Mining->Heterologous_Expression Phenotype_Analysis 5. Phenotype Analysis (Loss of this compound production) Gene_Knockout->Phenotype_Analysis Phenotype_Analysis->Heterologous_Expression In_Vitro_Assay 7. In Vitro Enzyme Assay (Confirm C4-hydroxylase activity) Heterologous_Expression->In_Vitro_Assay Pathway_Reconstitution 8. In Vitro Pathway Reconstitution In_Vitro_Assay->Pathway_Reconstitution

Figure 2: Experimental workflow for pathway elucidation.
Logical Relationship of Biosynthetic Steps

The biosynthesis of a 4-hydroxyindole derivative from L-tryptophan can be summarized in a logical flow diagram.

Biosynthetic_Steps Tryptophan L-Tryptophan PsiD PsiD (Decarboxylase) Tryptophan->PsiD Tryptamine Tryptamine PsiH PsiH (C4-Hydroxylase) Tryptamine->PsiH HydroxyTryptamine 4-Hydroxytryptamine Further_Metabolism Further Metabolism or Potential side reactions HydroxyTryptamine->Further_Metabolism PsiD->Tryptamine PsiH->HydroxyTryptamine Final_Product This compound or other derivatives Further_Metabolism->Final_Product

Figure 3: Logical flow of the core biosynthetic steps.

Conclusion and Future Perspectives

While a dedicated biosynthetic pathway for this compound has yet to be fully elucidated in any organism, the enzymatic machinery for the key C4-hydroxylation step has been identified in both fungi and bacteria. The psilocybin pathway, with its well-characterized C4-hydroxylase PsiH, provides a robust model for understanding this critical reaction. The discovery of bacterial tryptophan 4-hydroxylases further expands the known enzymatic toolkit for producing 4-hydroxyindole derivatives.

Future research in this area should focus on:

  • Screening diverse organisms for the production of this compound to identify novel biosynthetic pathways.

  • Characterizing the substrate specificity of known C4-hydroxylases to determine if they can directly act on indole.

  • Elucidating the regulatory networks that control the expression of these biosynthetic genes.

  • Leveraging synthetic biology approaches to engineer microbial cell factories for the high-level production of this compound and its derivatives for pharmaceutical applications.

By combining the knowledge and methodologies outlined in this guide, researchers can move closer to a complete understanding of this compound biosynthesis and unlock its potential for the development of novel therapeutics.

References

Crystal Structure Analysis of 1H-Indol-4-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 1H-indol-4-ol and its derivatives. The indole scaffold is a crucial pharmacophore in numerous natural products and synthetic drugs, making a thorough understanding of its three-dimensional structure paramount for rational drug design and development. This document details the experimental methodologies for determining crystal structures, presents crystallographic data for key derivatives, and illustrates a relevant biological pathway where these compounds show activity.

Introduction to the Significance of this compound

The this compound, or 4-hydroxyindole, core is a key structural motif found in a variety of biologically active molecules. Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and neuroprotective properties.[1][2] A notable area of research is the potential for 4-hydroxyindole derivatives to inhibit the formation of amyloid fibrils, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[2] Understanding the precise molecular geometry and intermolecular interactions of these compounds through single-crystal X-ray diffraction is fundamental to elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound derivatives typically involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of 4-substituted indole derivatives can be achieved through various established organic chemistry methodologies. Common strategies include the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] Another approach is the Bischler-Möhlau indole synthesis.[3] More contemporary methods, such as the Larock indole synthesis, utilize palladium-catalyzed coupling reactions to construct the indole ring system.[3] The choice of synthetic route depends on the desired substitution pattern on the indole core.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. The choice of solvent is crucial and is typically determined empirically. Common solvents for crystallizing indole derivatives include ethanol, methanol, acetonitrile, and dichloromethane.[4] The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature until well-formed crystals appear.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[5] The general workflow for this process is outlined below.

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded on a detector.[5] The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data of this compound Derivatives

Compound/Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Hydroxylindole fused isocoumarin 9fC₂₂H₁₇NO₃·C₆H₇NMonoclinicP2₁/c20.44758.845324.987690109.4390[4]
4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrileC₂₇H₁₉N₃OOrthorhombicPbca15.710210.749124.3648909090[6]

Visualization of Experimental and Biological Pathways

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition (e.g., CCDC) Structure_Refinement->Validation

Experimental workflow for crystal structure determination.
Signaling Pathway: Inhibition of Amyloid Fibrillization

Certain 4-hydroxyindole derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease.[2] The diagram below illustrates this inhibitory action.

amyloid_inhibition Abeta_Monomer Aβ Monomers Oligomers Soluble Oligomers Abeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Elongation Inhibitor 4-Hydroxyindole Derivative Inhibitor->Oligomers Inhibits Inhibitor->Protofibrils Inhibits

Inhibition of amyloid-β aggregation by 4-hydroxyindole derivatives.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular architecture and intermolecular interactions. This information is critical for understanding their biological activities and for the development of new therapeutic agents. While a complete crystallographic dataset for the parent this compound remains to be published, the analysis of its derivatives continues to be a fruitful area of research. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, structural biology, and drug discovery. The continued exploration of the structural and biological properties of this important class of compounds holds significant promise for future therapeutic advancements.

References

A Technical Guide to the Thermochemical Data and Stability of 1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties and assess the stability of 1H-indol-4-ol. Due to a lack of extensive, publicly available experimental thermochemical data for this compound, this document focuses on the established experimental and computational protocols for acquiring such data, using the parent compound, indole, as a reference.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound is a heterocyclic compound belonging to the indole family. The indole nucleus is a common scaffold in numerous pharmaceuticals and biologically active molecules. The thermodynamic stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and in vivo behavior. Thermochemical data, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), provide a quantitative measure of a molecule's intrinsic stability. This information is crucial for predicting reaction spontaneity, equilibrium constants, and potential degradation pathways, thereby guiding lead optimization and formulation strategies.

Thermochemical Data of the Parent Compound: Indole

To provide a baseline for understanding the thermochemical properties of substituted indoles, the experimental data for the parent compound, 1H-indole, are presented below. The introduction of a hydroxyl group at the 4-position is expected to influence these values due to its electronic and hydrogen-bonding capabilities.

Thermochemical PropertySymbolValue (kJ/mol)Phase
Standard Enthalpy of FormationΔfH°103.8 ± 1.3solid
Standard Enthalpy of SublimationΔsubH°76.6 ± 0.8-
Standard Enthalpy of FormationΔfH°180.4 ± 1.5gas
Standard Molar Entropy143.5 ± 1.3solid

Experimental Determination of Thermochemical Properties

The primary experimental techniques for determining the thermochemical properties of organic compounds like this compound are combustion calorimetry and Calvet microcalorimetry.

Principle: Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.[2] The sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Detailed Protocol:

  • Sample Preparation: A precisely weighed pellet of the solid sample (e.g., this compound) is placed in a crucible inside the bomb calorimeter. A fuse wire is attached to the sample and connected to two electrodes.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.

  • Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion (ΔcH°) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present in the sample) and the heat of combustion of the fuse wire.[2] The standard enthalpy of formation (ΔfH°) can then be derived from the heat of combustion using Hess's Law.

Principle: Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpy of sublimation (ΔsubH°) of solid compounds.[3] It measures the heat flow between the sample and a reference cell as a function of temperature or time.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample of the compound (typically 1-5 mg) is placed in a sample cell.[3] An empty, identical cell serves as the reference.

  • Instrument Setup: The sample and reference cells are placed in the Calvet microcalorimeter, which is maintained at a constant temperature.[4][5]

  • Measurement: The sample is dropped into the pre-heated measurement cell. The heat absorbed by the sample to reach the calorimeter's temperature is measured. Subsequently, the cell is evacuated, and the heat absorbed during the sublimation of the sample is recorded as a heat flow signal over time.[3]

  • Calibration: The instrument is calibrated by dissipating a known amount of heat through the Joule effect.

  • Calculation: The enthalpy of sublimation is calculated from the integrated heat flow signal, the mass of the sample, and the calibration factor.[3]

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of molecules with a high degree of accuracy.

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is a widely used and computationally efficient method for calculating molecular geometries, vibrational frequencies, and energies, from which thermochemical properties can be derived.

Methodology:

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[7]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A single-point energy calculation is performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are calculated using statistical mechanics based on the optimized geometry, vibrational frequencies, and electronic energy.[7] Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, can be used to improve the accuracy of the calculated enthalpy of formation.[6]

Principle: Gn theories are composite methods that approximate a very high-level electronic structure calculation by a series of lower-level calculations.[8][9] These methods are designed to achieve high accuracy for thermochemical data. The G3(MP2)//B3LYP method is a variant that uses geometries and zero-point energies from DFT calculations, making it more computationally efficient for larger molecules.[10][11]

Methodology: The G3(MP2)//B3LYP method involves a sequence of calculations:

  • Geometry Optimization and Frequency Calculation: Performed at the B3LYP/6-31G(d) level of theory.[10]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP2) with larger basis sets.[10]

  • Empirical Correction: A higher-level correction (HLC) is added to the final energy to account for remaining deficiencies in the calculations.[10]

  • Calculation of Thermochemical Properties: The final energy is combined with the zero-point energy and thermal corrections to calculate the enthalpy of formation.

Stability and Reactivity of this compound

The stability of this compound is influenced by its aromaticity and the presence of the hydroxyl and N-H groups.

  • Aromaticity: The indole ring system is aromatic, which contributes significantly to its thermodynamic stability.

  • Reactivity: The pyrrole ring of indole is electron-rich and susceptible to electrophilic substitution, typically at the C3 position.[12][13] The presence of the electron-donating hydroxyl group at the 4-position is expected to further activate the benzene ring towards electrophilic attack.

  • Oxidation: Hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored polymeric products. This is a key consideration for the handling and storage of this compound.

  • Hydrogen Bonding: The N-H and O-H groups can participate in intermolecular hydrogen bonding, which will affect its physical properties such as melting point and solubility, as well as its interaction with biological macromolecules.

Visualizations

Thermochemical_Workflow cluster_exp Experimental Determination cluster_comp Computational Determination cluster_analysis Data Analysis and Application exp_start This compound Sample bomb Bomb Calorimetry exp_start->bomb calvet Calvet Microcalorimetry exp_start->calvet dch ΔcH° bomb->dch dsubh ΔsubH° calvet->dsubh dfh_exp ΔfH° (exp) dch->dfh_exp dsubh->dfh_exp stability Stability Assessment dfh_exp->stability comp_start Molecular Structure dft DFT (e.g., B3LYP) comp_start->dft gn Gn Theory (e.g., G3(MP2)//B3LYP) comp_start->gn geom_opt Geometry Optimization dft->geom_opt dfh_comp ΔfH°, S°, ΔfG° (comp) gn->dfh_comp freq Frequency Calculation geom_opt->freq energy Single-Point Energy freq->energy energy->dfh_comp dfh_comp->stability reactivity Reactivity Prediction stability->reactivity drug_dev Drug Development Application reactivity->drug_dev

Caption: Workflow for determining the thermochemical properties of this compound.

Gibbs_Free_Energy G Gibbs Free Energy (ΔG) Overall Stability & Spontaneity H Enthalpy (ΔH) Heat of Reaction H->G - S Entropy (ΔS) Disorder S->G - T * T Temperature (T)

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While direct experimental thermochemical data for this compound is currently scarce in the literature, this guide outlines the robust experimental and computational methodologies available for its determination. Understanding the principles of bomb calorimetry, Calvet microcalorimetry, DFT, and Gn theories provides a solid foundation for researchers to either obtain this critical data or to perform reliable estimations. The predicted stability and reactivity, based on the indole scaffold and the influence of the hydroxyl substituent, are vital for guiding the use of this compound in medicinal chemistry and drug development. The generation of precise thermochemical data for this and related compounds is a crucial step towards the rational design of novel therapeutics.

References

1H-Indol-4-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2380-94-1 IUPAC Name: 1H-indol-4-ol

This technical guide provides an in-depth overview of this compound, a significant indole derivative with applications in pharmaceutical synthesis and potential for broader biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound, also known as 4-hydroxyindole, is a solid crystalline substance.[1] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C8H7NO[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 97-99 °C[1]
Boiling Point 245.66 °C (estimate)[1]
Density 1.1475 g/cm³ (estimate)[1]
Water Solubility Slightly soluble[1]
LogP 1.57[3]
pKa 9.89 ± 0.40 (Predicted)[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One notable and efficient method involves the use of a microwave synthesizer, which significantly reduces reaction times.

Experimental Protocol: Microwave-Assisted Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • Starting material (e.g., a protected or pre-functionalized indole precursor)

  • Sodium hydroxide (NaOH)

  • Water

  • Microwave synthesizer

Procedure:

  • A mixture of the starting material, sodium hydroxide (350 mg), and water (3 mL) is placed in a 10 mL sealed tube suitable for microwave synthesis.

  • The mixture is heated in the microwave synthesizer for 30 seconds at 50°C to facilitate dissolution.

  • The resulting solution is then irradiated with 70W power at 90°C for 2 minutes under high stirring.

  • After cooling, the reaction mixture is acidified with hydrochloric acid.

  • Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl acetate.

  • The combined ethyl acetate layers are washed with water.

  • The solvent is evaporated under vacuum at a temperature below 50°C to yield this compound.

This method has been reported to produce this compound in high yield (approximately 92%).

Role in Pharmaceutical Synthesis: Precursor to Pindolol

This compound is a crucial intermediate in the synthesis of Pindolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.[4]

Experimental Protocol: Synthesis of a Pindolol Intermediate from this compound

The following protocol outlines the synthesis of a key intermediate in the production of Pindolol, starting from this compound.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene

Procedure:

  • In a round bottom flask, combine water (8 mL), sodium hydroxide (250 mg, 6.25 mmol), and this compound (300 mg, 2.25 mmol).

  • Add epichlorohydrin (0.8 mL, 10 mmol) to the mixture under stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 7-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the this compound is consumed, add 10 mL of toluene to the reaction mixture and stir for 15 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with 5 mL of toluene.

  • The combined organic layers contain the desired pindolol intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.

This intermediate can then be further reacted to yield Pindolol.

Biological and Pharmacological Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[5] While specific quantitative data for this compound is limited in the public domain, its derivatives and the broader class of indole compounds are known to interact with various biological targets.

Interaction with Serotonin Receptors

Indole derivatives are known to have an affinity for serotonin receptors. For instance, psilocybin, a psychedelic compound, is chemically known as [3-[2-(dimethylamino)-ethyl]-1H-indol-4-yl] dihydrogen phosphate, highlighting the significance of the indol-4-ol moiety.[6] The structural similarity of the indole core to serotonin allows these compounds to modulate serotonergic pathways. Derivatives of this compound have been investigated for their affinity to the serotonin transporter and the 5-HT1A receptor, showing promise for the development of new antidepressants.

Kinase Inhibition

Indole-based compounds have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is implicated in diseases such as cancer.[7] The general mechanism of action for many indole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain.

A generalized workflow for evaluating the kinase inhibitory potential of a compound like this compound is depicted below.

G Compound Synthesis Compound Synthesis Kinase Inhibition Assay (e.g., HTRF, ADP-Glo) Kinase Inhibition Assay (e.g., HTRF, ADP-Glo) Compound Synthesis->Kinase Inhibition Assay (e.g., HTRF, ADP-Glo) IC50 Determination IC50 Determination Kinase Inhibition Assay (e.g., HTRF, ADP-Glo)->IC50 Determination Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) IC50 Determination->Cell Viability Assay (e.g., MTT) Western Blot (Target Phosphorylation) Western Blot (Target Phosphorylation) Cell Viability Assay (e.g., MTT)->Western Blot (Target Phosphorylation) Phenotypic Assay (e.g., Apoptosis) Phenotypic Assay (e.g., Apoptosis) Western Blot (Target Phosphorylation)->Phenotypic Assay (e.g., Apoptosis) Western Blot (Target Phosphorylation)->Phenotypic Assay (e.g., Apoptosis) Confirm on-target effect G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition

References

Methodological & Application

Applications of 1H-indol-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indol-4-ol scaffold, also known as 4-hydroxyindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block for the design and synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as inhibitors of amyloid-β aggregation, modulators of the PI3K/Akt signaling pathway, and ligands for G-protein coupled receptors (GPCRs). Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Application Notes

Inhibition of Amyloid-β Aggregation for Alzheimer's Disease Therapy

The aggregation of the amyloid-β (Aβ) peptide is a hallmark of Alzheimer's disease. This compound has been identified as a potent inhibitor of Aβ fibrillization.[1] It is believed to interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby offering a potential therapeutic strategy for Alzheimer's disease. The simple aromatic structure of 4-hydroxyindole provides a promising starting point for the development of more potent and selective inhibitors.

Modulation of the PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its dysregulation is frequently observed in various types of cancer, making it an attractive target for cancer therapy. Indole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1] While direct inhibition of PI3K/Akt by this compound itself is not extensively documented, its scaffold serves as a key pharmacophore in the design of more complex indole-based kinase inhibitors. These inhibitors can target key components of the pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[1][2]

G-Protein Coupled Receptor (GPCR) Ligands for Various Therapeutic Areas

GPCRs represent a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major targets for drug discovery. The this compound moiety is a core component of several GPCR ligands, including antagonists for adrenergic and serotonin receptors.

  • Adrenergic Receptor Antagonists: Derivatives of 1-(1H-indol-4-yloxy)-3-(substituted amino)propan-2-ol, which are structurally related to the beta-blocker pindolol, have been synthesized and evaluated for their α- and β-adrenolytic activities.[3][4] These compounds have shown potential in the treatment of cardiovascular disorders.[4]

  • Serotonin Receptor Ligands: The indole nucleus is structurally similar to the neurotransmitter serotonin. This has led to the exploration of 4-hydroxyindole derivatives as ligands for various serotonin receptor subtypes, with potential applications in treating neurological and psychiatric disorders.

Data Presentation

The following tables summarize the quantitative data for this compound and its derivatives from the cited literature.

Compound Target Assay Activity (IC50) Reference
This compoundAmyloid-β (Aβ1-42)Fibrillization Inhibition~85 µM[1]
Compound Cell Line Assay Activity (IC50) Reference
Indole-based 1,3,4-Oxadiazole Derivative (2e)HCT116 (Colon Carcinoma)MTT Assay6.43 ± 0.72 µM[5]
Indole-based 1,3,4-Oxadiazole Derivative (2e)A549 (Lung Adenocarcinoma)MTT Assay9.62 ± 1.14 µM[5]
Indole-based 1,3,4-Oxadiazole Derivative (2e)A375 (Melanoma)MTT Assay8.07 ± 1.36 µM[5]
Sclareolide-Indole Conjugate (8k)K562 (Leukemia)Cell Growth Inhibition5.2 ± 0.6 µM[6]
Sclareolide-Indole Conjugate (8k)MV4-11 (Leukemia)Cell Growth Inhibition0.8 ± 0.6 µM[6]

Experimental Protocols

Synthesis of 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol (Pindolol Intermediate)

This protocol describes a general method for the synthesis of pindolol and its analogs, starting from this compound.

Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole [5]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., aqueous sodium hydroxide), add epichlorohydrin (4.5 equivalents) dropwise at room temperature with stirring.

  • Continue stirring at room temperature for 7-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add toluene to the reaction mixture and stir for 15 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with water, and evaporate the solvent under vacuum to yield 4-(oxiran-2-ylmethoxy)-1H-indole.

Step 2: Synthesis of 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol

  • Dissolve the 4-(oxiran-2-ylmethoxy)-1H-indole (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add isopropylamine (excess) to the solution.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Amyloid-β Fibrillization Inhibition Assay (Thioflavin T)

This protocol is adapted from standard methods for assessing the inhibition of Aβ aggregation.[7]

  • Preparation of Aβ42 Monomers: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a phosphate buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, pH 7.2-7.4) to the desired final concentration (e.g., 20 µM).

  • Incubation: In a 96-well plate, mix the Aβ42 solution with varying concentrations of the this compound test compound or a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C with or without agitation for a specified period (e.g., 2.5 hours).[7]

  • Thioflavin T (ThT) Staining: Prepare a ThT stock solution (e.g., 7 µM ThT and 50 µM glycine, pH 7.1). Add the ThT solution to each well of the plate.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.

Cell Viability Assay (MTT)

This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

GPCR Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of this compound derivatives to a specific GPCR.[9]

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-serotonin for serotonin receptors) and increasing concentrations of the unlabeled this compound derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Indole This compound Derivatives Indole->PI3K inhibits Indole->Akt inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Intermediate 4-(oxiran-2-ylmethoxy) -1H-indole Start->Intermediate Step 1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1-(1H-indol-4-yloxy)-3- (substituted amino)propan-2-ol Intermediate->Product Step 2 Amine Amine (e.g., Isopropylamine) Amine->Product AmyloidAssay Amyloid-β Aggregation Inhibition Assay Product->AmyloidAssay CellAssay Cell Viability (MTT) Assay Product->CellAssay GPCR_Assay GPCR Binding Assay Product->GPCR_Assay Data IC50 / Ki Determination AmyloidAssay->Data CellAssay->Data GPCR_Assay->Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes & Protocols for HPLC Quantification of 1H-Indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-4-ol, a hydroxyindole, is a molecule of significant interest in biomedical and pharmaceutical research. It is a metabolite that can be found in plants and is also produced by gut bacteria.[1] Emerging research has highlighted its potential roles in neurodegenerative diseases and metabolic disorders, specifically as an inhibitor of amyloid fibrillization and ferroptosis.[1][2] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, understanding its metabolic pathways, and elucidating its mechanism of action. This document provides detailed high-performance liquid chromatography (HPLC) methods for the reliable quantification of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular FormulaC₈H₇NO[3]
Molecular Weight133.15 g/mol [3]
Melting Point97-99 °C
SolubilitySlightly soluble in water
pKa9.89 ± 0.40 (Predicted)
AppearanceWhite-like transparent solid

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol outlines a straightforward and robust method for the quantification of this compound using a reversed-phase C18 column and UV detection.

Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient Isocratic: 60:40 (Acetonitrile:Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plasma):

This protocol utilizes protein precipitation for sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Method 2: Alternative Reversed-Phase HPLC Method

This method provides an alternative set of conditions that have been reported for the separation of 4-hydroxyindole.

Chromatographic Conditions:

ParameterSpecification
HPLC System Shimadzu LC-10AD or equivalent
Column Intersil ODS 3 reversed-phase HPLC column (250 mm x 4.6 mm)
Mobile Phase 1:1 mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 7.0)
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-visible detector
Expected Retention Time ~4.3 minutes

Method Validation Parameters

A summary of key validation parameters to ensure the reliability of the quantitative method.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_ACN Add Acetonitrile (Protein Precipitation) Sample->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify Cal_Curve Generate Calibration Curve (Standard Solutions) Cal_Curve->Quantify G cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition Pathway Inducers Ferroptosis Inducers (e.g., Erastin, RSL3) GPX4_inhibition GPX4 Inhibition / Glutathione Depletion Inducers->GPX4_inhibition Lipid_ROS Lipid ROS Accumulation GPX4_inhibition->Lipid_ROS Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death Indol4ol This compound Indol4ol->Lipid_ROS Radical Scavenging (Antioxidant Effect)

References

Application Notes for 1H-indol-4-ol in Enzyme Inhibition Assays and Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1H-indol-4-ol and its Therapeutic Potential

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its structural resemblance to tryptophan allows indole-based molecules to interact with a wide range of biological targets, including enzymes.[1] The introduction of a hydroxyl group, as seen in this compound, can further enhance binding affinities and introduce new interaction modalities within enzyme active sites. While this compound itself is a fundamental building block, its derivatives have shown significant inhibitory activity against various enzyme classes, suggesting its potential as a core structure for the development of novel therapeutics in areas such as neurodegenerative diseases, cancer, and inflammatory conditions.[1][2]

This document provides detailed protocols for evaluating the enzyme inhibitory potential of this compound and its analogues, focusing on two therapeutically relevant enzymes: acetylcholinesterase (AChE) and urease.

Quantitative Data on Indole-Based Enzyme Inhibitors

Direct quantitative enzyme inhibition data for the unsubstituted this compound is not extensively documented in publicly available literature. However, to illustrate the potential of the hydroxyindole scaffold, the following table summarizes the inhibitory activities of various structurally related indole derivatives against their respective enzyme targets. Researchers can utilize the protocols provided herein to generate analogous data for this compound.

Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Reference Compound
Indole-chalcone derivativesTubulin Polymerization0.81-
Indole-chalcone derivativesThioredoxin Reductase (TrxR)3.728-
9-aryl-5H-pyrido[4,3-b]indole derivativesTubulin Polymerization (HeLa cells)8.7-
Hydroxyindole carboxylic acid-based inhibitorsReceptor-type Tyrosine Protein Phosphatase Beta (RPTPβ)0.38-
Indole derivatives (Compound C2)α-Amylase0.050Acarbose
Indole derivatives (Compound C1)LSD10.050-
Indole-coumarin derivatives (Compound C7)Tubulin Polymerization0.81-
Indole-coumarin derivatives (Compound C7)Thioredoxin Reductase (TrxR)3.728-
Indomethacin (indole acetic acid derivative)Cyclooxygenase (COX)Not specified as IC50-
Pyrazole-indole hybrids (7a)CDK-2 (HepG2 cells)6.1 ± 1.9Doxorubicin (24.7 ± 3.2)
Pyrazole-indole hybrids (7b)CDK-2 (HepG2 cells)7.9 ± 1.9Doxorubicin (24.7 ± 3.2)

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[3]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • This compound (or other test compounds)

  • Donepezil (or other known AChE inhibitor as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).

    • DTNB Solution: Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh.

    • Inhibitor Solutions: Dissolve this compound and the positive control in a suitable solvent (e.g., DMSO) to make high-concentration stock solutions. Perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Protocol (200 µL final volume):

    • Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well of a 96-well plate.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution (this compound at various concentrations) or vehicle (for control) to the appropriate wells.

    • Add 10 µL of the AChE enzyme solution to all wells except the blank.

    • Mix and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Urease Inhibition Assay

This protocol is based on the Berthelot (indophenol) method, which measures the ammonia produced from urea hydrolysis.[4]

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is quantified by its reaction with a phenol-hypochlorite solution in an alkaline medium, which forms a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically at approximately 630 nm.

Materials and Reagents:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 0.01 M K2HPO4/KH2PO4, pH 7.4, containing 1 mM EDTA)

  • Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)

  • This compound (or other test compounds)

  • Thiourea (or other known urease inhibitor as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all buffer and reagent solutions as described above.

    • Urease Solution: Dissolve jack bean urease in phosphate buffer to a desired concentration (e.g., 1 U/well).

    • Urea Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).

    • Inhibitor Solutions: Prepare stock solutions and serial dilutions of this compound and the positive control in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of the test compound solution (this compound at various concentrations) or vehicle (for control).

    • Add 25 µL of the urease enzyme solution to each well.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-Well Plate (Controls, Test Compound Dilutions) prep_reagents->prep_plate pre_incubation Pre-incubate Enzyme + Inhibitor prep_plate->pre_incubation initiation Initiate Reaction (Add Substrate) pre_incubation->initiation incubation Incubate initiation->incubation measurement Measure Signal (e.g., Absorbance) incubation->measurement analysis Calculate % Inhibition & Determine IC50 measurement->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Indole_Inhibitor This compound (Inhibitor) Indole_Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by this compound.

References

Synthesis and Biological Evaluation of Novel 1H-Indol-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from 1H-indol-4-ol, a versatile scaffold for the development of new therapeutic agents. It includes step-by-step synthetic procedures, comprehensive quantitative data, and an exploration of the biological activities of these compounds, particularly in the fields of oncology and neurodegenerative diseases.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Specifically, derivatives of this compound have garnered significant interest due to their potential to modulate key biological pathways implicated in cancer and neurodegenerative disorders.[2][3] The presence of the hydroxyl group at the 4-position offers a strategic point for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles.

This report details the synthesis of novel O-alkylated, N-alkylated, and C3-functionalized derivatives of this compound. Furthermore, it elucidates their biological effects, focusing on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway in cancer and their role in modulating pathways relevant to neurodegenerative diseases, such as the inhibition of glycogen synthase kinase-3β (GSK-3β) and the mitigation of neuroinflammation.

Synthetic Methodologies

The synthesis of novel derivatives from this compound can be systematically approached through O-alkylation, N-alkylation, and C3-functionalization. For many of these syntheses, it is advantageous to first protect the hydroxyl group, for which benzylation is a common and effective strategy.

O-Alkylation of this compound

O-alkylation of the phenolic hydroxyl group at the C4 position is a primary route for derivatization. This can be achieved using various alkyl halides in the presence of a suitable base. A key intermediate for many subsequent reactions is 4-benzyloxyindole, where the hydroxyl group is protected by a benzyl group.

Protocol 1: Synthesis of 4-Benzyloxyindole [4]

This protocol describes the synthesis of 4-benzyloxyindole from 2-methyl-3-nitrophenol in a multi-step process.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

  • Combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF).

  • Heat the mixture at 90°C for 3 hours.

  • Remove the DMF under reduced pressure.

  • Pour the residue into 400 mL of 1 N sodium hydroxide and extract with ether (3 x 800 mL).

  • Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

  • To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

  • Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

  • Remove volatile components on a rotary evaporator.

  • Dissolve the residue in methylene chloride and methanol, concentrate, and cool to 5°C to crystallize the product.

  • Filter and wash with cold methanol to obtain the product. A total yield of 95% can be achieved.[4]

Step 3: Synthesis of 4-Benzyloxyindole

  • To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add Raney nickel (10 mL) followed by 85% hydrazine hydrate (0.75 mol).

  • Control the exothermic reaction by maintaining the temperature between 45 and 50°C with a water bath.

  • Add additional portions of hydrazine hydrate after 30 and 60 minutes.

  • After the reaction is complete (monitored by TLC), filter the mixture through Celite.

  • Evaporate the filtrate and purify the residue by column chromatography on silica gel.

  • Crystallize the product from toluene-cyclohexane to obtain 4-benzyloxyindole as white prisms. A total yield of 96% is reported for this step.[4]

Protocol 2: Synthesis of 3-((1H-indol-4-yl)oxy)propane-1,2-diol [5]

This protocol outlines a microwave-assisted synthesis.

  • To a solution of 4-hydroxyindole in a suitable solvent, add epichlorohydrin in the presence of a base.

  • Irradiate the mixture in a microwave synthesizer to form 4-(oxiran-2-ylmethoxy)-1H-indole.

  • Hydrolyze the epoxide ring under acidic conditions with microwave irradiation (25W power at 40°C for 2 minutes).

  • Purify the product by column chromatography to yield 3-((1H-indol-4-yl)oxy)propane-1,2-diol with a reported yield of 80-81%.[5]

Table 1: Quantitative Data for O-Alkylation of this compound Derivatives

ProductStarting MaterialReagents and ConditionsYield (%)Reference
4-Benzyloxyindole(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyreneRaney Ni, Hydrazine hydrate, THF/Methanol, 45-50°C96[4]
3-((1H-indol-4-yl)oxy)propane-1,2-diol4-Hydroxyindole1. Epichlorohydrin, base, microwave 2. Acidic hydrolysis, microwave80-81[5]
N-Alkylation of this compound Derivatives

N-alkylation of the indole nitrogen is a common strategy to introduce structural diversity. This is typically performed on a 4-O-protected indole, such as 4-benzyloxyindole, to avoid competing O-alkylation.

Protocol 3: General Procedure for N-Alkylation of 4-Benzyloxyindole [6]

  • To a solution of 4-benzyloxyindole in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0°C.

  • Stir the mixture for a short period to allow for the formation of the indolide anion.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Quantitative Data for N-Alkylation of Indoles

ProductStarting MaterialReagents and ConditionsYield (%)Reference
N-Alkyl IndolesIndoline derivatives, AlcoholsTricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol31-99[7]
N-Alkylated OxindolesOxindole, Alkyl bromideK2CO3, KI, DMF, 60°Cup to 67 (overall)[6]

Note: The yields in Table 2 are for general indole derivatives and may vary for 4-benzyloxyindole.

C3-Functionalization of this compound Derivatives

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. Friedel-Crafts type reactions are commonly employed for C3-alkylation.

Protocol 4: General Procedure for C3-Alkylation of 4-Benzyloxyindole [8]

  • Dissolve 4-benzyloxyindole and the desired maleimide in a suitable solvent such as ethyl acetate.

  • Add a Lewis acid catalyst, for example, BF3-OEt2 (0.5 equivalents).

  • Stir the reaction mixture at 60°C for approximately 6 hours.

  • Upon completion, quench the reaction and work up by washing with aqueous solutions.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting 3-indolylsuccinimide derivative by column chromatography. Yields for similar reactions are reported to be in the range of 64-90%.[8]

Table 3: Representative Quantitative Data for C3-Alkylation of Indoles

ProductStarting MaterialReagents and ConditionsYield (%)Reference
3-IndolylsuccinimidesIndole, MaleimideBF3-OEt2, Ethyl acetate, 60°C64-90[8]
C3-Benzylated IndolesIndole, Benzyl alcoholMnFe2O4 nanoparticles, solvent-freeHigh[9]

Note: The yields in Table 3 are for general indole derivatives and may vary for 4-benzyloxyindole.

Biological Applications and Protocols

Derivatives of this compound have shown promise in two major therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[10] Indole derivatives have been identified as potent inhibitors of this pathway.[2]

Signaling Pathway

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation when unphosphorylated Indole 4-Hydroxyindole Derivative Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 4-hydroxyindole derivatives.

Protocol 5: MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 4: Representative Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Target/MechanismReference
Indole-based PI3K/mTOR inhibitorLoVo (colon)1.2PI3Kα and mTOR inhibition[2]
Indole-based PI3K/mTOR inhibitorPC-3 (prostate)0.8PI3Kα and mTOR inhibition[2]
5-ureidobenzofuranone-indoleMDA-MB-361 (breast)<0.003PI3Kα and mTOR inhibition[2]
Chalcone-indole derivativeVarious0.22-1.80Tubulin polymerization inhibition[11]
Neuroprotective Activity: Targeting Pathways in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the accumulation of protein aggregates, such as amyloid-beta (Aβ) plaques, and neuronal loss.[12] Neuroinflammation and dysregulation of signaling pathways involving kinases like GSK-3β are also key pathological features.[13][14] 4-Hydroxyindole derivatives have shown potential in mitigating these effects.

Signaling Pathway in Alzheimer's Disease

AD_pathway cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology & Neuroinflammation APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->APP Abeta_oligomers Aβ Oligomers Abeta->Abeta_oligomers Abeta_plaques Aβ Plaques Abeta_oligomers->Abeta_plaques GSK3b GSK-3β Abeta_oligomers->GSK3b Activates Microglia Microglia (Activated) Abeta_plaques->Microglia Activates Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuronal_death Neuronal Death NFTs->Neuronal_death Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Releases Cytokines->Neuronal_death Indole 4-Hydroxyindole Derivative Indole->Abeta_oligomers Inhibits Aggregation Indole->GSK3b Inhibits Indole->Microglia Modulates Activation

Caption: Key pathological pathways in Alzheimer's disease and potential intervention points for 4-hydroxyindole derivatives.

Protocol 6: Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This assay measures the inhibition of Aβ peptide aggregation by the synthesized compounds.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., pH 7.4)

  • Synthesized this compound derivatives

  • 96-well black plates with a clear bottom

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film.

  • Resuspend the peptide film in a buffer to a final concentration of, for example, 10 µM.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, mix the Aβ solution with the test compounds and a solution of ThT.

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of novel derivatives with significant therapeutic potential. The protocols outlined in this document provide a framework for the rational design and synthesis of these compounds. The subsequent biological evaluation, guided by the provided assay procedures, can elucidate their mechanisms of action and identify promising candidates for further development as anticancer and neuroprotective agents. The ability of these derivatives to modulate key signaling pathways such as the PI3K/Akt/mTOR and GSK-3β pathways underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships of these novel this compound derivatives is warranted to optimize their potency and selectivity for their respective biological targets.

References

Application Notes and Protocols for the N-Alkylation of 1H-Indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective N-alkylation of 1H-indol-4-ol, a critical process in the synthesis of various biologically active compounds and pharmaceutical intermediates. Due to the presence of two acidic protons on the indole nitrogen (N-H) and the hydroxyl group (O-H), direct N-alkylation is often unselective, leading to a mixture of N- and O-alkylated products. To address this challenge, a robust three-step protection-alkylation-deprotection strategy is outlined. This methodology ensures high regioselectivity and provides a reliable route to N-alkylated 4-hydroxyindoles.

The protocol involves the initial protection of the hydroxyl group as a benzyl ether, followed by the N-alkylation of the resulting 4-benzyloxyindole, and concludes with the deprotection of the benzyl group to yield the desired N-alkyl-1H-indol-4-ol.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Workflow Indolol This compound Protection Step 1: O-Protection (O-Benzylation) Indolol->Protection Benzyloxyindole 4-Benzyloxyindole Protection->Benzyloxyindole Alkylation Step 2: N-Alkylation Benzyloxyindole->Alkylation NAlkylBenzyloxyindole 1-Alkyl-4-benzyloxyindole Alkylation->NAlkylBenzyloxyindole Deprotection Step 3: Deprotection (Hydrogenolysis) NAlkylBenzyloxyindole->Deprotection FinalProduct 1-Alkyl-1H-indol-4-ol Deprotection->FinalProduct Logical_Flow cluster_0 Selective N-Alkylation Strategy start This compound (Two acidic sites: N-H and O-H) protect Protect O-H (e.g., Benzylation) start->protect Selectivity Issue intermediate 4-Benzyloxyindole (One acidic site: N-H) protect->intermediate alkylate N-Alkylate (Base + R-X) intermediate->alkylate Selective N-H deprotonation protected_product 1-Alkyl-4-benzyloxyindole alkylate->protected_product deprotect Deprotect O-Bn (e.g., Hydrogenolysis) protected_product->deprotect Remove protecting group end 1-Alkyl-1H-indol-4-ol (Final Product) deprotect->end

In Vivo Applications of 1H-Indol-4-ol in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of 1H-indol-4-ol, also known as 4-hydroxyindole, in various animal models. The information compiled herein is based on preclinical research and is intended to guide researchers in exploring the therapeutic potential and understanding the toxicological profile of this compound.

Therapeutic Application in Endometriosis

Recent studies have highlighted the potential of this compound as a therapeutic agent for endometriosis. In vivo studies in murine models have demonstrated its ability to suppress inflammation, alleviate pain, and inhibit the growth of endometriotic lesions.

Summary of Efficacy in a Murine Model of Endometriosis

Oral administration of this compound has been shown to be effective in both preventing the initiation and promoting the regression of established endometriotic lesions in mice. The therapeutic effects are attributed to its anti-inflammatory properties.

ParameterObservationAnimal ModelReference
Lesion Development Suppression of initiation and progressionMurine and human xenograft models[1][2][3]
Inflammation Reduction of inflammation associated with endometriosisMurine models[1][3][4]
Hyperalgesia (Pain) Suppression of pain associated with endometriosisMurine models[1]
Lesion Regression Promoted regression of well-developed lesionsPre-clinical models[2]
Experimental Protocol: Evaluation of this compound in a Murine Model of Endometriosis

This protocol describes the induction of endometriosis in mice and subsequent treatment with this compound to assess its therapeutic efficacy.

Materials:

  • Female C57BL/6 mice (8 weeks old)

  • Donor ICR mice (8 weeks old)

  • This compound (4-hydroxyindole)

  • Vehicle for oral administration (e.g., corn oil)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Luciferase-expressing immortalized human endometriotic cells (for xenograft model)[3]

  • Bioluminescence imaging system

Procedure:

  • Induction of Endometriosis:

    • Surgically ovariectomize both donor and recipient mice.[5]

    • Prime the mice with estrogen.[5]

    • Harvest endometrial tissue fragments from donor mice.

    • Inject the endometrial fragments into the peritoneal cavity of recipient mice.[3][5]

    • For the xenograft model, inject luciferase-expressing human endometriotic cells into the peritoneal space.[3]

  • Treatment Protocol:

    • Prepare a solution of this compound in the chosen vehicle at the desired concentration.

    • Administer this compound or vehicle (control group) to the mice via oral gavage.

    • A typical treatment regimen involves daily administration for a period of two to four weeks.[3]

  • Assessment of Efficacy:

    • Lesion Size and Number: At the end of the treatment period, euthanize the mice and surgically expose the peritoneal cavity. Visually inspect for and measure the size and number of endometriotic lesions. For the xenograft model, monitor lesion progression and regression via bioluminescence imaging.[3]

    • Histological Analysis: Excise the lesions and surrounding tissues, fix in formalin, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and with markers like Ki-67 for cell proliferation.[3]

    • Inflammation Assessment: Analyze the expression of inflammatory markers such as NF-κB, IL-6, arginase-1, IGF-1, and TGF-β in the lesion tissue using RT-PCR or immunohistochemistry.[3] Immune cell infiltration can be assessed by staining for markers like F4/80 for macrophages.[3]

    • Pain Assessment: Evaluate pain-related behaviors, such as visceral hyperalgesia, using appropriate behavioral tests.

Workflow for Endometriosis Study

Endometriosis_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Donor Donor Mice (ICR) Ovariectomy Ovariectomy & Estrogen Priming Donor->Ovariectomy Recipient Recipient Mice (C57BL/6) Recipient->Ovariectomy Harvest Harvest Endometrial Tissue Ovariectomy->Harvest Induction Peritoneal Injection Harvest->Induction Treatment_Group This compound (Oral Gavage) Induction->Treatment_Group Assessment Lesion Measurement Histology (H&E, Ki-67) Inflammation Markers (NF-κB, IL-6) Pain Assessment Treatment_Group->Assessment Control_Group Vehicle Control (Oral Gavage) Control_Group->Assessment AD_Study_Flow Start Select AD Mouse Model (e.g., 5XFAD) Treatment Chronic Treatment: This compound vs. Vehicle Start->Treatment Behavior Behavioral Testing: (e.g., Morris Water Maze) Treatment->Behavior Tissue Euthanasia & Brain Collection Behavior->Tissue Analysis Biochemical & Histological Analysis: - Aβ Plaque Load - Soluble/Insoluble Aβ levels - Neuroinflammation Tissue->Analysis Outcome Evaluation of Neuroprotective Efficacy Analysis->Outcome Metabolic_Pathway Tryptophan Tryptophan (from diet) Indole Indole (by gut microbiota) Tryptophan->Indole Bacterial Tryptophanase Indol_4_ol This compound Indole->Indol_4_ol Hydroxylation (e.g., by CYP enzymes) Glucuronidation Glucuronidation (in liver) Indol_4_ol->Glucuronidation UGT Enzymes Excretion Excretion Glucuronidation->Excretion

References

Application Notes and Protocols: 1H-Indol-4-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-4-ol is a valuable heterocyclic building block in organic synthesis, primarily due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties. The strategic placement of the hydroxyl group at the 4-position of the indole ring offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecules and pharmaceutical agents.

These application notes provide detailed protocols and methodologies for the use of this compound in the synthesis of two distinct classes of bioactive molecules: a well-established pharmaceutical agent, Pindolol, and a novel series of compounds with potential anti-tumor activity.

Application 1: Synthesis of Pindolol, a Beta-Adrenergic and Serotonin Receptor Antagonist

This compound is a crucial intermediate in the industrial synthesis of Pindolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris.[1] Pindolol also exhibits partial agonist activity at the serotonin 5-HT1A receptor, which has led to its investigation as an adjunct therapy in the treatment of depression.[2][3]

Experimental Protocols

1. Preparation of this compound

A microwave-assisted synthesis provides a rapid and high-yielding method for the preparation of this compound.

  • Reaction Scheme:

  • Procedure:

    • A mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a 10 mL sealed tube in a CEM Microwave synthesizer for 30 seconds at 50°C.

    • To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).

    • Heat the reaction mixture using 70W power at 90°C for 2 minutes under high stirring.

    • Cool the reaction mixture to 10°C and acidify with hydrochloric acid.

    • Add sodium chloride to the mixture and extract with ethyl acetate (2 x 10 mL).

    • Wash the combined organic layers with water and evaporate the solvent under vacuum below 50°C to yield this compound.

  • Quantitative Data:

ProductYieldMelting Point
This compound~92%93°C - 97°C

2. Synthesis of Pindolol from this compound

The synthesis of Pindolol from this compound is a two-step process.

  • Reaction Scheme:

  • Procedure for 4-(oxiran-2-ylmethoxy)-1H-indole:

    • In a round bottom flask, dissolve this compound (300 mg, 2.25 mmol) and sodium hydroxide (250 mg, 6.25 mmol) in water (8 mL).

    • Add epichlorohydrin (0.8 mL, 10 mmol) under stirring at room temperature.

    • Stir the reaction mixture at room temperature for 7-8 hours, monitoring the reaction progress by TLC.

    • After completion, add toluene (10 mL) and stir for 15 minutes.

    • Separate the layers and extract the aqueous layer with toluene (2 x 5 mL).

    • Combine the toluene layers, wash with water, and evaporate to dryness under vacuum to obtain 4-(oxiran-2-ylmethoxy)-1H-indole.

  • Procedure for Pindolol:

    • The crude 4-(oxiran-2-ylmethoxy)-1H-indole is then reacted with isopropylamine in a suitable solvent (e.g., ethanol) at elevated temperatures to yield Pindolol. Detailed conditions for this step were not available in the searched literature.

Signaling Pathways

Pindolol exerts its therapeutic effects by modulating two key signaling pathways: the beta-adrenergic and the serotonin 5-HT1A receptor pathways.

Pindolol_Signaling

Application 2: Synthesis of Novel Pyrazole Derivatives with Potential Anti-Tumor Activity

Recent research has explored the synthesis of novel derivatives of this compound with potential applications in oncology. Specifically, a series of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone derivatives have been synthesized and evaluated for their in-vivo anti-tumor activity.[4][5]

Experimental Protocols

The synthesis of these novel pyrazole derivatives involves a multi-step process starting from this compound.

1. Synthesis of 2-((1H-indol-4-yl)oxy)acetohydrazide

This intermediate is a key component for the subsequent cyclization to form the pyrazole ring.

  • Reaction Scheme:

  • Procedure for Ethyl 2-((1H-indol-4-yl)oxy)acetate:

    • A mixture of this compound, ethyl chloroacetate, and anhydrous potassium carbonate (0.02 mol each) in dry acetone (60 mL) is refluxed on a water bath for 24 hours.[4]

    • After cooling, the inorganic solid is filtered off, and the excess solvent is removed under reduced pressure.[4]

  • Procedure for 2-((1H-indol-4-yl)oxy)acetohydrazide:

    • To a suspension of the crude ethyl 2-((1H-indol-4-yl)oxy)acetate (0.01 mol) in absolute ethanol (200 mL), add hydrazine hydrate (99%, 0.015 mol).[4]

    • Reflux the reaction mixture for 15 hours.[4]

    • Concentrate the solution and allow it to cool overnight.[4]

    • The resulting solid is filtered, washed with cold ethanol, dried, and recrystallized from ethanol.[4]

2. Synthesis of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivatives

The final pyrazole derivatives are synthesized by the condensation of the acetohydrazide intermediate with various chalcones.

  • Reaction Scheme:

  • General Procedure:

    • Dissolve 2-((1H-indol-4-yl)oxy)acetohydrazide (0.1 mol) and the appropriate chalcone (0.1 mol) in ethanol (15 mL).[4]

    • Reflux the mixture for 6 hours.[4]

    • The final compounds are purified by recrystallization from appropriate solvents.[4]

Data Presentation

Table 1: Spectroscopic Data of a Representative 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivative

(Note: Specific spectral data for these compounds were not available in the searched literature. The following is a representative table of expected spectroscopic characteristics.)

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (cm⁻¹) ~3400 (N-H stretch, indole), ~1680 (C=O stretch, ketone), ~1600 (C=N stretch, pyrazole), ~1250 (C-O stretch, ether)
¹H NMR (δ, ppm) 8.0-8.5 (br s, 1H, indole N-H), 6.5-7.8 (m, Ar-H), 5.0-5.5 (s, 2H, O-CH₂-C=O)
¹³C NMR (δ, ppm) ~165 (C=O), ~150-155 (pyrazole C), ~100-140 (aromatic C), ~65 (O-CH₂)
Mass Spec (m/z) [M]+ corresponding to the molecular formula

Table 2: In-Vivo Anti-Tumor Activity of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivatives

(Note: The study reported significant reductions in tumor growth and improved hematological profiles in mice.[5] However, specific quantitative data like IC50 values were not provided in the searched results.)

CompoundAnimal ModelEffect on Tumor VolumeEffect on Hematological Parameters
Substituted pyrazole derivativesEhrlich Ascites Carcinoma (EAC) in miceSignificant reductionImprovement observed
Experimental Workflow

// Nodes Indolol [label="this compound"]; Chalcones [label="Substituted Chalcones"]; Acetohydrazide [label="2-((1H-indol-4-yl)oxy)acetohydrazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="2-((1H-indol-4-yl)oxy)-1-(4,5-diaryl-1H-pyrazol-1-yl)ethanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopic_Analysis [label="Spectroscopic Characterization (IR, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo_Testing [label="In-Vivo Anti-Tumor Activity\n(EAC model in mice)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis"];

// Edges Indolol -> Acetohydrazide [label="2 steps"]; Chalcones -> Pyrazole_Derivatives; Acetohydrazide -> Pyrazole_Derivatives [label="Condensation"]; Pyrazole_Derivatives -> Spectroscopic_Analysis; Pyrazole_Derivatives -> InVivo_Testing; Spectroscopic_Analysis -> Data_Analysis; InVivo_Testing -> Data_Analysis; } Synthesis and evaluation workflow.

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of diverse and biologically significant molecules. The protocols outlined in these application notes for the synthesis of Pindolol and novel pyrazole-based anti-tumor agents demonstrate the utility of this building block in both established pharmaceutical manufacturing and exploratory drug discovery. Further investigation into the functionalization of the this compound scaffold is warranted to explore the full potential of its derivatives in various therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1H-indol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1H-indol-4-ol synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the starting materials, such as 1-tosyl-1H-indol-4-ol or other precursors, are of high purity. Impurities can lead to unwanted side reactions and inhibit catalyst activity.

  • Reaction Conditions:

    • Temperature: Inadequate or excessive temperature can negatively impact the reaction. For the microwave-assisted deprotection of 1-tosyl-1H-indol-4-ol, a temperature of 90°C has been shown to be effective.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to product degradation can result in lower yields.

    • Reagent Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. For instance, in the deprotection of 1-tosyl-1H-indol-4-ol, an excess of sodium hydroxide is utilized.[1]

  • Atmosphere: Some indole syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common issue. Here are some potential causes and solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving cyclization, the formation of regioisomers is a possibility.

  • Product Degradation: this compound, being a phenol, can be susceptible to oxidation, especially under harsh reaction or workup conditions. Using a mild reducing agent, such as sodium hydrosulfite, during workup can sometimes prevent degradation.[2]

  • Incomplete Deprotection: If using a protected starting material like 1-tosyl-1H-indol-4-ol, incomplete removal of the tosyl group will result in a mixture of product and starting material. Ensure sufficient reaction time and appropriate conditions for complete deprotection.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging. Here are some suggested methods:

  • Extraction: After quenching the reaction, extraction with a suitable organic solvent like ethyl acetate is a common first step. Washing the organic layer with water and brine can help remove inorganic impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A solvent system of ethyl acetate in hexane is often effective.[1] The polarity of the eluent can be adjusted based on the separation observed on TLC.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Quantitative Data Summary

The following table summarizes quantitative data for a reported microwave-assisted synthesis of this compound.[1]

ParameterValue
Starting Material 1-tosyl-1H-indol-4-ol
Reagents Sodium hydroxide, Water
Method Microwave irradiation
Power 70W
Temperature 90°C
Time 2 minutes
Yield ~92%
Melting Point 93°C - 97°C

Experimental Protocols

Microwave-Assisted Synthesis of this compound from 1-tosyl-1H-indol-4-ol [1]

This protocol describes the deprotection of 1-tosyl-1H-indol-4-ol using microwave irradiation to yield this compound.

Materials:

  • 1-tosyl-1H-indol-4-ol (250 mg)

  • Sodium hydroxide (350 mg)

  • Water (3 mL)

  • Hydrochloric acid

  • Sodium chloride

  • Ethyl acetate

  • 10 mL sealed microwave synthesizer tube

Procedure:

  • A mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a 10 mL sealed tube in a CEM Microwave synthesizer for 30 seconds at 50°C.

  • To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).

  • Heat the reaction mixture using 70W power at 90°C for 2 minutes with high stirring in the microwave synthesizer.

  • Cool the reaction mixture to 10°C.

  • Acidify the mixture with hydrochloric acid.

  • Add sodium chloride to the mixture.

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Wash the combined ethyl acetate layers with water.

  • Evaporate the ethyl acetate layer under vacuum below 50°C to yield this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Workup cluster_purification Purification prep_naoh Prepare NaOH solution add_tosyl Add 1-tosyl-1H-indol-4-ol prep_naoh->add_tosyl microwave Microwave Irradiation (90°C, 2 min) add_tosyl->microwave cool Cool to 10°C microwave->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water extract->wash evaporate Evaporate Solvent wash->evaporate product This compound evaporate->product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity impure Source High-Purity Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure check_conditions Review Reaction Conditions pure->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time Suboptimal Time check_stoichiometry Verify Reagent Stoichiometry check_conditions->check_stoichiometry Incorrect Stoichiometry conditions_ok Conditions OK check_conditions->conditions_ok Optimal check_workup Examine Workup & Purification conditions_ok->check_workup use_antioxidant Consider Antioxidant during Workup check_workup->use_antioxidant Product Degradation optimize_purification Optimize Purification (e.g., Column Chromatography) check_workup->optimize_purification Purification Issues

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purifying Crude 1H-indol-4-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of crude 1H-indol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (mother liquor).[1][2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.[4]

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.[4]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out."[5][6]

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

Based on literature for similar compounds, suitable solvent systems for this compound, which is a polar compound, could include n-hexane, or mixed solvent systems like methanol-water or ethanol-water.[7][8]

Q3: My this compound sample is colored. How can I decolorize it during recrystallization?

If the hot solution of this compound is colored, you can add a small amount of activated charcoal to the solution after removing it from the heat source.[9][10] The activated charcoal will adsorb the colored impurities. After adding the charcoal, reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[6] 2. The solution is supersaturated. [1]1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[5][6] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create a nucleation site.[1][4] Alternatively, add a "seed" crystal of pure this compound to the solution.[1][5]
The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. [6] 2. The solution is cooling too quickly. 3. The sample is significantly impure. [6]1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[2] 2. Insulate the flask to slow down the cooling rate. 3. Consider a different solvent or solvent system. A solvent with a lower boiling point may be necessary.
The recrystallization yield is very low. 1. Too much solvent was used during dissolution. [1] 2. The solution was not cooled sufficiently or for long enough. 3. Premature crystallization occurred during hot filtration. 4. Too much solvent was used to wash the crystals. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. [11] 2. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. [5][12] 3. Pre-heat the funnel and filter paper for hot filtration. [9][10] 4. Wash the collected crystals with a minimal amount of ice-cold solvent. [9][10]
The purified crystals are still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent was not appropriate for removing the specific impurities present. 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[2][5] 2. Re-recrystallize the sample , potentially using a different solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent System (n-Hexane)

This protocol is based on a documented method for the recrystallization of 4-hydroxyindole.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture gently with stirring. Continue adding small portions of hot n-hexane until the solid completely dissolves.[2] Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper and place them on a receiving flask. Quickly pour the hot solution through the filter paper.[2][9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[9] For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.[9][10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[9]

Protocol 2: Recrystallization of this compound using a Mixed Solvent System (Methanol-Water)

This protocol is adapted from methods used for purifying indole.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold methanol-water mixture for washing the crystals.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
n-Hexane69Non-polarDocumented for recrystallizing 4-hydroxyindole.[8] Good for less polar impurities.
Ethanol78PolarA common solvent for polar organic compounds.[2]
Methanol65PolarOften used in mixed solvent systems with water for polar compounds.[7][13]
Water100Very PolarCan be effective for polar compounds, but its high boiling point may lead to oiling out.[14] Often used as an anti-solvent.
Ethyl Acetate77Medium PolarityCan be a good alternative if other solvents are not effective.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_solid Crude this compound add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration If insoluble impurities exist cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Start Recrystallization cooling Cooling Solution start->cooling crystals_form Crystals Form? cooling->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No low_yield Low Yield? crystals_form->low_yield Yes too_much_solvent Too much solvent used. oiling_out->too_much_solvent No reheat_cool_slowly Reheat, add solvent, cool slowly. oiling_out->reheat_cool_slowly Yes success Successful Recrystallization low_yield->success No optimize_conditions Optimize cooling time and wash volume. low_yield->optimize_conditions Yes induce_crystallization Induce crystallization (scratch/seed). too_much_solvent->induce_crystallization evaporate_solvent Evaporate excess solvent. too_much_solvent->evaporate_solvent induce_crystallization->cooling evaporate_solvent->cooling reheat_cool_slowly->cooling optimize_conditions->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Troubleshooting low yield in the synthesis of 1H-indol-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1H-indol-4-ol Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a very low yield or no desired product. What are the general factors I should investigate first?

Low yields in the synthesis of indole derivatives, including this compound, can be attributed to several common factors. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:

  • Purity of Starting Materials : Impurities in precursors like arylhydrazines, carbonyl compounds, or aminophenols can introduce unwanted side reactions that consume reactants and complicate purification.[2] Ensure all starting materials are of high purity.

  • Reaction Conditions : Indole syntheses are often highly sensitive to temperature, reaction time, and the concentration and choice of catalyst.[1][2] Sub-optimal conditions can lead to decomposition, tar formation, or favor competing side reactions.[1]

  • Atmosphere Control : Certain intermediates or reagents may be sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., Argon or Nitrogen) can sometimes prevent degradation and improve yields.

  • Protecting Group Strategy : The free hydroxyl group on the 4-position of the indole precursor can be reactive under certain conditions. Protecting this group may be necessary to prevent side reactions.[3]

Q2: I am using the Fischer indole synthesis to prepare a 4-hydroxyindole derivative, but the yield is poor and I'm observing significant tar formation. What can I do?

The Fischer indole synthesis, while versatile, is known for its harsh acidic conditions and high temperatures, which can lead to low yields and the formation of polymeric byproducts, especially with sensitive substrates.[1][4]

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst : The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective.[1] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]

  • Sub-optimal Temperature : High temperatures promote tar formation.[1] It is advisable to start with milder conditions and increase the temperature gradually while monitoring the reaction by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields by providing rapid, uniform heating.[1][5]

  • Substituent Effects : Electron-donating groups on the carbonyl starting material can sometimes favor N-N bond cleavage over the desired cyclization, leading to byproducts.[6] For these substrates, exploring milder conditions or alternative synthetic routes is recommended.[1]

Q3: In my Nenitzescu synthesis of a 5-hydroxyindole, I am getting a 5-hydroxybenzofuran as the major side product, which lowers the yield of my desired indole. How can I improve selectivity?

The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu reaction.[7][8] The outcome is highly dependent on the reaction conditions and the specific substrates used.[8][9]

Strategies to Favor Indole Formation:

  • Catalyst Selection : The choice of catalyst can significantly influence chemoselectivity. While acids like CuCl₂, FeCl₃, and TFA have been shown to favor benzofuran formation, zinc halides (e.g., ZnCl₂, ZnBr₂) are known to promote the formation of the desired 5-hydroxyindole.[7]

  • Solvent Choice : The reaction generally performs best in highly polar solvents.[10] Nitromethane, in particular, has been identified as a suitable solvent for favoring indole formation, especially when used with a zinc-based catalyst.[7]

Q4: Do I need to protect the hydroxyl group when synthesizing this compound derivatives?

The necessity of a protecting group for the phenolic hydroxyl depends on the chosen synthetic route and the reaction conditions.[11]

  • When to Protect : If the synthesis involves reagents that can react with a free hydroxyl group (e.g., strong bases, certain oxidizing or reducing agents, or organometallics), protection is essential.[3] Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), which are stable under many conditions but can be removed with fluoride ions, and various ethers or acetals.[3][12]

  • When Not to Protect : Some methods, like certain variations of the Bischler-Möhlau reaction, can be performed without protecting the phenolic hydroxyl, which simplifies the overall synthetic sequence.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurification Assess Purification Method Start->CheckPurification CheckPurity->CheckConditions No Impure Impure Materials Detected CheckPurity->Impure Yes CheckConditions->CheckPurification Optimized Suboptimal Sub-optimal Conditions CheckConditions->Suboptimal Likely Losses Product Loss or Decomposition CheckPurification->Losses Yes PurifySM Action: Purify Starting Materials (Distillation, Recrystallization, etc.) Impure->PurifySM OptimizeT Optimize Temperature Suboptimal->OptimizeT OptimizeCat Optimize Catalyst (Type & Loading) Suboptimal->OptimizeCat OptimizeSolv Optimize Solvent Suboptimal->OptimizeSolv ConsiderPG Consider Protecting Group for -OH Suboptimal->ConsiderPG ChangeColumn Modify Chromatography (Solvent System, Stationary Phase, Deactivate Silica) Losses->ChangeColumn Recrystallize Attempt Recrystallization Losses->Recrystallize

Caption: Troubleshooting logic for low yields in this compound synthesis.

Data on Reaction Optimization

Optimizing reaction parameters is key to improving yield. The following tables summarize data from various studies.

Table 1: Optimization of Nenitzescu Indole Synthesis

This table shows the effect of different catalysts and solvents on the yield of a 5-hydroxyindole derivative, a reaction class relevant to hydroxyindole synthesis.

EntryCatalyst (10 mol%)SolventYield (%)
1(R)-cat1DCMTraces
2(R,R)-cat2DCM67
3(R,R)-cat2DCE83
4(R,R)-cat2MeNO₂97
Data adapted from a study on atroposelective Nenitzescu indole synthesis.[13] The results highlight the significant impact of solvent and catalyst choice on product yield.

Table 2: Synthesis of 4-Hydroxyindole Derivative via Bischler-Möhlau Reaction

This table compares yields for different 4-hydroxyindole derivatives synthesized from m-aminophenol and various benzoins.

Benzoin Starting Material4-Hydroxyindole ProductYield (%)
Benzoin 2aProduct 4a15
Benzoin 2bProduct 4b18
Benzoin 2cProduct 4c17
Data adapted from a study on the modified Bischler reaction.[11] Yields were obtained after separation from the major 6-hydroxyindole isomer via column chromatography.

Competing Reaction Pathways

Understanding potential side reactions is crucial for troubleshooting low yields. The Nenitzescu synthesis, for instance, has a common competing pathway that can divert starting material away from the desired indole product.

NenitzescuPathways Start Benzoquinone + β-Aminocrotonic Ester MichaelAdd Michael Addition Start->MichaelAdd Intermediate Common Intermediate (Enamine Adduct) MichaelAdd->Intermediate IndolePath Desired Pathway (Nucleophilic Attack by Enamine) Intermediate->IndolePath Favored by ZnCl₂ catalyst BenzoPath Side Reaction Pathway (Protonated Michael Adduct) Intermediate->BenzoPath Favored by strong Brønsted acids IndoleProduct 5-Hydroxyindole Product IndolePath->IndoleProduct BenzoProduct 5-Hydroxybenzofuran Byproduct BenzoPath->BenzoProduct

Caption: Divergent reaction pathways in the Nenitzescu synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-Tosyl-1H-indol-4-ol

This protocol describes the aromatization of a ketone precursor to the corresponding 4-hydroxyindole derivative using microwave irradiation.

  • Starting Material : 1-Tosyl-3-bromo-6,7-dihydro-1H-indol-4(5H)-one.

  • Reagents and Solvent : Lithium Carbonate (Li₂CO₃), Lithium Bromide (LiBr), and Dimethylformamide (DMF).

  • Procedure : a. In a 10 mL sealed microwave vial, suspend the starting material (300 mg) in DMF (3 mL). b. Add Li₂CO₃ (1.5 equivalents) and LiBr (1.5 equivalents) to the suspension. c. Seal the vial and place it in a CEM Microwave synthesizer. d. Irradiate the reaction mixture with 70W power at 120°C for 5 minutes under high stirring. e. After completion (monitored by TLC), cool the reaction mixture to room temperature. f. Pour the mixture into ice-cold water and extract with Ethyl Acetate (3 x 15 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. h. Purify the crude product by column chromatography to yield 1-tosyl-1H-indol-4-ol. Adapted from a procedure reporting a yield of approximately 89%.[5]

Protocol 2: Modified Bischler-Möhlau Synthesis of 2,3-Diphenyl-1H-indol-4-ol

This protocol describes the synthesis of 4-hydroxyindoles from an aminophenol and benzoin under acidic conditions.

  • Starting Materials : m-Aminophenol and Benzoin.

  • Reagents : 10M Hydrochloric acid.

  • Procedure : a. Add benzoin (1 equivalent) to m-aminophenol (3 equivalents). b. Add hydrochloric acid (1.5 mL of 10M solution per 0.082 mmol of aminophenol). c. Heat the reaction mixture for 30 minutes at 135°C. The removal of distilled water can be facilitated using a weak vacuum and a Dean-Stark apparatus.[11] d. After cooling, process the reaction mixture for workup and purification. e. The 4-hydroxyindole isomer is typically separated from the 6-hydroxyindole isomer using column chromatography (e.g., CH₂Cl₂:C₆H₁₄ 1:1).[11] This reaction produces a mixture of 4-hydroxy and 6-hydroxy isomers, with the 6-hydroxy isomer often being the major product.[11]

References

Technical Support Center: Stability and Degradation of 1H-Indol-4-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 1H-indol-4-ol. The information is designed to help you understand and mitigate the stability challenges associated with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of this compound degradation. The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents.[1] As a phenolic and indolic compound, it is susceptible to both acid-base catalyzed reactions and oxidative degradation.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure maximum stability, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or aluminum foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] For aqueous solutions, it is crucial to control the pH, as both highly acidic and alkaline conditions can promote degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. Depending on the experimental conditions, these could arise from hydrolysis, oxidation, or photodegradation. It is recommended to perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.[3]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, you should:

  • Prepare fresh solutions immediately before use.

  • Use high-purity solvents and deoxygenated buffers.

  • Protect your solutions from light at all times.

  • Maintain a controlled temperature and pH.

  • Consider the use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), although their compatibility with your specific assay should be verified.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Rapid loss of compound potency in an aqueous buffer. pH-mediated hydrolysis or oxidation. The hydroxyl and amine functionalities of the indole ring can be susceptible to acid or base catalysis. The indole ring is also prone to oxidation, which can be accelerated in aqueous media.Optimize the pH of the buffer. Indole itself is most stable in the pH range of 4-8.[1] Prepare buffers with deoxygenated water. Consider preparing stock solutions in an anhydrous organic solvent like DMSO and diluting into the aqueous buffer immediately before the experiment.
Formation of a precipitate in the solution upon storage. Degradation to less soluble products or exceeding solubility limits. Degradation products may have different solubility profiles than the parent compound.Visually inspect for precipitates. If observed, attempt to redissolve by gentle warming or sonication. If this fails, the solution has likely degraded. Filter the solution through a 0.22 µm filter before use and re-quantify the concentration using a validated analytical method.
Inconsistent results between experimental replicates. Variable degradation of this compound across samples. This can be due to minor differences in light exposure, temperature, or time between solution preparation and analysis.Standardize all experimental parameters meticulously. Prepare a master mix of the this compound solution to be added to all replicates simultaneously. Protect all samples from light throughout the experiment.
Baseline noise or ghost peaks in HPLC chromatograms. On-column degradation or carryover from previous injections. The acidic or basic nature of the mobile phase or the column matrix can sometimes induce degradation.Ensure the mobile phase pH is compatible with this compound. Use a guard column to protect the analytical column. Implement a robust column washing protocol between injections.

Quantitative Data Summary

Stress Condition Parameter Value % Degradation (Hypothetical) Major Degradation Products (Proposed)
Acid Hydrolysis Acid0.1 M HCl~15%Hydroxylated and/or dimeric species
Temperature60°C
Duration24 hours
Base Hydrolysis Base0.1 M NaOH~20%Ring-opened products, oxidized species
Temperature60°C
Duration24 hours
Oxidative Oxidant3% H₂O₂~35%Indolone, dihydroxyindole, and oligomers
TemperatureRoom Temp.
Duration24 hours
Photolytic Light SourceUV Lamp (254 nm)~25%Dimeric and photo-oxidized products
Duration24 hours
Thermal Temperature80°C (in solution)~10%Oxidized and dimeric species
Duration48 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
  • Thermal Degradation: Incubate 2 mL of the stock solution at 80°C for 48 hours.

3. Sample Analysis:

  • After the specified duration, cool the samples to room temperature.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC-UV method.[4][5] An LC-MS/MS method can be used for the identification and characterization of degradation products.[6][7]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 270-280 nm) and a broader range to detect degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

Proposed Degradation Pathways

Disclaimer: The following diagrams illustrate plausible degradation pathways for this compound based on the known chemistry of indoles and phenols. These pathways have not been experimentally confirmed for this specific molecule.

Indol4ol This compound Oxidation Oxidation (O2, H2O2) Indol4ol->Oxidation [O] Dimerization Dimerization Indol4ol->Dimerization Light or Acid Indolone 4-Hydroxy-1H-indol-2(3H)-one Oxidation->Indolone Dihydroxy Dihydroxyindole Species Oxidation->Dihydroxy Dimer Dimeric Products Dimerization->Dimer

Caption: Proposed Oxidative and Dimerization Pathways of this compound.

Indol4ol This compound AcidBase Acid/Base Hydrolysis Indol4ol->AcidBase H+ or OH- RingOpening Ring-Opened Products AcidBase->RingOpening Harsh Conditions Hydroxylation Further Hydroxylation AcidBase->Hydroxylation Mild Conditions

Caption: Proposed Hydrolytic Degradation Pathways of this compound.

Experimental Workflow

Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Analysis Analyze by Stability-Indicating HPLC-UV / LC-MS Stress->Analysis Degradation Degradation Observed? Analysis->Degradation Identify Identify Degradation Products (LC-MS/MS) Degradation->Identify Yes End End: Stability Profile Established Degradation->End No Quantify Quantify Degradation (% Loss of Parent Compound) Identify->Quantify Quantify->End

Caption: Workflow for Forced Degradation Study of this compound.

References

Preventing oxidation of 1H-indol-4-ol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 1H-indol-4-ol to prevent its oxidation. Given its sensitivity to atmospheric conditions, light, and temperature, adherence to these protocols is crucial for maintaining the integrity of the compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound is primarily caused by oxidation. The electron-rich indole ring, particularly with the activating hydroxyl group, is susceptible to reaction with atmospheric oxygen. Exposure to light and elevated temperatures can accelerate this oxidative degradation.

Q2: How should I store solid this compound for long-term stability?

A2: For long-term storage, solid this compound should be kept in a cool, dark, and dry environment.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, light-resistant container like an amber vial. Ideal storage temperatures are -20°C or -80°C.

Q3: What is the recommended procedure for storing solutions of this compound?

A3: Solutions of this compound are also prone to degradation and should be prepared fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution in a tightly sealed vial under an inert atmosphere at low temperatures (-20°C to -80°C). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: While hydroxyindoles themselves possess antioxidant properties, the addition of other antioxidants to solutions of this compound may offer further protection, particularly in the presence of other reactive species.[2][3][4] However, the compatibility and potential interference of any added antioxidant with downstream applications must be carefully evaluated. Some studies on related compounds have explored the use of agents like ascorbic acid or vitamin E.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of solid this compound (e.g., turning pink or brown) Oxidation due to exposure to air and/or light.- Discard the discolored compound as its purity is compromised. - Ensure future storage is under an inert atmosphere and protected from light. - When handling, minimize exposure to ambient air by working quickly or using a glovebox.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a recently prepared solution Degradation of this compound in solution.- Prepare fresh solutions for analysis. - Use high-purity, deoxygenated solvents. - If using a buffered mobile phase, ensure the pH is compatible with the stability of the compound.
Inconsistent or poor results in biological assays Degradation of this compound leading to reduced potency or the presence of interfering byproducts.- Use a freshly prepared solution of this compound for each experiment. - Confirm the purity of the solid compound before preparing solutions. - Store stock solutions in small, single-use aliquots under an inert atmosphere at -80°C to avoid repeated freeze-thaw cycles and exposure to air.

Data on Stability of this compound

Condition Solid State Stability Solution Stability Recommendations
Air (Oxygen) PoorVery PoorHandle and store under an inert atmosphere (e.g., Argon, Nitrogen).
Light PoorPoorStore in light-resistant containers (e.g., amber vials) or protect from light.
Elevated Temperature (>25°C) Moderate to PoorPoorStore at low temperatures (-20°C or -80°C).
Acidic Conditions (pH < 4) ModeratePoorAvoid acidic conditions where possible. Use buffered solutions if necessary and prepare fresh.
Basic Conditions (pH > 8) ModeratePoorAvoid basic conditions where possible. Use buffered solutions if necessary and prepare fresh.

Experimental Protocols

Protocol for Handling and Aliquoting Solid this compound

This protocol describes the safe handling and aliquoting of solid this compound to minimize exposure to air and moisture.

Materials:

  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Spatula

  • Analytical balance

  • Multiple pre-weighed, amber glass vials with screw caps or septa

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Preparation: Place the sealed container of this compound, along with all necessary equipment (spatula, vials, etc.), into the antechamber of the glovebox.

  • Inert Atmosphere: Purge the antechamber with the inert gas according to the glovebox's standard operating procedure.

  • Transfer: Once the antechamber is under the inert atmosphere, transfer all materials into the main chamber of the glovebox.

  • Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Aliquoting: Carefully open the main container. Using a clean spatula, weigh the desired amount of this compound and transfer it to a pre-weighed amber vial.

  • Sealing: Tightly seal the vial. If using a septum, ensure it is securely crimped.

  • Repeat: Repeat steps 5 and 6 for each aliquot.

  • Storage: Store the aliquoted vials in a desiccator inside a -20°C or -80°C freezer.

  • Cleanup: Securely close the main container of this compound before removing it and other equipment from the glovebox.

Protocol for Monitoring the Stability of this compound by HPLC

This protocol outlines a general method for monitoring the stability of a this compound solution over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound

  • High-purity, deoxygenated solvent (e.g., acetonitrile or methanol)

  • High-purity, deoxygenated water

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Inside a glovebox or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in a known volume of deoxygenated solvent to create a stock solution.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the initial time point.

  • Sample Storage: Store the remaining stock solution under the desired test conditions (e.g., at room temperature exposed to light, at 4°C in the dark, at -20°C in the dark).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. The appearance of new peaks should also be noted as these may represent degradation products.

Visualizations

Oxidation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate Oxidation Oxidizing_Agent [O] Oxidizing_Agent->Intermediate Products Oxidized Products (e.g., Oxindoles, Dimers) Intermediate->Products Further Reactions

Caption: Plausible oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Use Store_Solid Store solid this compound (-20°C to -80°C, inert atm, dark) Weigh_Aliquot Weigh aliquot in glovebox Store_Solid->Weigh_Aliquot Prepare_Solution Prepare solution with deoxygenated solvent Weigh_Aliquot->Prepare_Solution Use_Immediately Use immediately in experiment Prepare_Solution->Use_Immediately Store_Solution Store solution aliquots (-80°C, inert atm, dark) Prepare_Solution->Store_Solution

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 1H-Indol-4-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 1H-indol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound, a substituted indole, presents several common challenges. These include a significant drop in yield, managing exothermic reactions, limitations in mass and heat transfer in larger reactors, and the formation of tars or polymeric byproducts.[1][2] The presence of the hydroxyl group on the indole ring can also introduce specific issues such as susceptibility to oxidation.

Q2: How does the hydroxyl group at the 4-position influence the synthesis and scale-up of this compound?

A2: The phenolic hydroxyl group in this compound can affect the reactivity of the molecule. It is an electron-donating group, which can influence the regioselectivity of certain indole formation reactions.[3] Additionally, phenolic compounds can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain catalysts, potentially leading to colored impurities and reduced yield.[4][5] Careful control of the reaction atmosphere (e.g., using an inert gas) and temperature is crucial.

Q3: What are the recommended purification strategies for this compound at a larger scale?

A3: While laboratory-scale purification often relies on silica gel column chromatography, this method can be impractical and costly at a larger scale. For pilot and industrial scale, alternative purification techniques are recommended. These include:

  • Recrystallization: This is a cost-effective method for obtaining high-purity solid products, provided a suitable solvent system can be identified.

  • Adsorption Chromatography: Using resins like Diaion® HP20 or Amberlite® XAD7HP can be effective for purifying phenolic compounds from crude extracts at a pilot scale.[6][7]

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable option.

Q4: Are there any specific safety precautions to consider during the scale-up of this compound synthesis?

A4: Yes, several safety precautions are critical. Many indole syntheses are exothermic, and poor heat management in large reactors can lead to thermal runaway.[8] Ensure that the reactor has adequate cooling capacity and that temperature is carefully monitored. Some reagents used in indole synthesis, such as strong acids or bases, and flammable solvents, pose significant hazards at a larger scale. Always conduct a thorough safety review before any scale-up operation.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the scale-up of this compound production.

Issue 1: Significant Drop in Yield Upon Scale-Up
Potential Cause Troubleshooting Steps
Mass and Heat Transfer Limitations - Improve mixing efficiency by using an appropriate stirrer design and optimizing the stirring speed. - Ensure uniform heating and cooling of the reactor to avoid localized hot or cold spots. - Consider using a continuous flow reactor for better heat and mass transfer.[1]
Exothermic Reaction Out of Control - Implement a more robust temperature control system. - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - Ensure the reactor's cooling system is sufficient for the scale of the reaction.[8]
Impurity Profile of Starting Materials - Analyze the purity of starting materials from bulk suppliers, as they may contain impurities not present in lab-grade reagents. - Purify starting materials if necessary before use in the large-scale reaction.
Change in Reaction Kinetics - Re-optimize reaction parameters such as temperature, concentration, and reaction time for the larger scale.
Issue 2: Formation of Tar or Polymeric Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature and monitor for any impact on reaction time and yield. - Use a jacketed reactor with efficient cooling to prevent temperature spikes.[1]
Inappropriate Acid Catalyst or Concentration - Screen different Brønsted or Lewis acids to find one that minimizes side reactions. - Optimize the concentration of the acid catalyst.
Prolonged Reaction Time - Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
Poor Solubility of Intermediates - Select a solvent that ensures all reactants and intermediates remain in solution throughout the reaction.[1]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities in Chromatography - If using column chromatography, experiment with different solvent systems and stationary phases (e.g., alumina). - Consider reverse-phase chromatography.
Product Oiling Out During Crystallization - Screen a wider range of crystallization solvents and solvent mixtures. - Control the cooling rate during crystallization; slower cooling often promotes better crystal formation.
Presence of Colored Impurities - Treat the crude product with activated carbon to remove colored impurities. - The presence of colored impurities may indicate oxidation of the phenolic hydroxyl group. Ensure future reactions are carried out under an inert atmosphere.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis of this compound (Lab Scale)

This protocol is adapted from a microwave-assisted method and is suitable for rapid lab-scale synthesis.[9]

Step 1: Preparation of 1-tosyl-1H-indol-4-ol

  • In a 10 mL sealed microwave tube, combine 5-bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one (200 mg, 0.543 mmol), lithium chloride (24 mg, 0.57 mmol), and lithium carbonate (44 mg, 0.597 mmol) in dimethylformamide (4 mL).

  • Irradiate the mixture in a CEM Microwave synthesizer.

  • After the reaction is complete, filter to remove inorganics and wash with DMF.

  • To the combined DMF solution, add 25 mL of water and extract with toluene (2 x 10 mL).

  • Extract the combined toluene layers with a 5% NaOH solution (2x).

  • Neutralize the aqueous sodium salt solution with hydrochloric acid.

  • Filter, wash with water, and dry the resulting solid to obtain 1-tosyl-1H-indol-4-ol.

Step 2: Deprotection to this compound

  • In a 10 mL sealed microwave tube, heat a mixture of sodium hydroxide (350 mg) and water (3 mL) at 50°C for 30 seconds in a CEM Microwave synthesizer.

  • To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).

  • Heat the reaction mixture at 90°C for 2 minutes with high stirring, using 70W power.

  • Cool the reaction mixture to 10°C and acidify with hydrochloric acid.

  • Add sodium chloride to the mixture and extract with ethyl acetate (2 x 10 mL).

  • Wash the combined ethyl acetate layers with water.

  • Evaporate the ethyl acetate layer under vacuum below 50°C to yield this compound.

Parameter Value
Yield ~92%[9]
Melting Point 93°C - 97°C[9]
Protocol 2: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione and 2-Aminoethanol (Conceptual Scale-Up)

This protocol is based on a patented method and outlines a potential route for larger-scale production.[10]

Step 1: Enamine Formation

  • In a suitable reactor, charge 1,3-cyclohexanedione and 2-aminoethanol.

  • Heat the reaction mixture to a temperature between 50-150°C to form the enamine intermediate. Water is a byproduct of this reaction.

Step 2: Catalytic Dehydrogenation and Cyclization

  • The enamine from Step 1 is then subjected to catalytic dehydrogenation to form this compound.

  • A supported metal catalyst, such as Pd, Pt, Rh, Ir, or Ru on a carrier like activated carbon or alumina, is used.

  • The reaction is carried out in a suitable solvent at an elevated temperature. Hydrogen gas is a byproduct.

  • Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in this compound Scale-Up

Troubleshooting_Low_Yield start Low Yield or Stagnant Reaction check_temp Review Temperature Control - Hot spots? - Exotherm management? start->check_temp check_mixing Evaluate Mixing Efficiency - Dead zones? - Inadequate stirrer? check_temp->check_mixing No optimize_temp Optimize Temperature Profile - Slower heating ramp - Improved cooling check_temp->optimize_temp Yes check_reagents Analyze Starting Material Purity - New batch? - Impurities present? check_mixing->check_reagents No optimize_mixing Improve Agitation - Change stirrer type/speed - Baffles in reactor check_mixing->optimize_mixing Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents Yes re_evaluate Re-evaluate Reaction Parameters (Concentration, Catalyst Loading) check_reagents->re_evaluate No optimize_temp->re_evaluate optimize_mixing->re_evaluate purify_reagents->re_evaluate

Caption: Troubleshooting workflow for low yield in this compound scale-up.

Diagram 2: Experimental Workflow for Microwave-Assisted Synthesis of this compound

Microwave_Synthesis_Workflow start Start: Starting Materials step1 Step 1: Synthesis of 1-tosyl-1H-indol-4-ol (Microwave Irradiation) start->step1 workup1 Workup 1: - Filtration - Extraction - Neutralization step1->workup1 step2 Step 2: Deprotection to This compound (Microwave Irradiation) workup1->step2 workup2 Workup 2: - Acidification - Extraction - Evaporation step2->workup2 end End Product: This compound workup2->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Diagram 3: Logical Relationship for Purification Strategy Selection

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes resin_chromatography Consider Resin Adsorption Chromatography is_solid->resin_chromatography No (Oily) is_pure Is the purity >98%? try_recrystallization->is_pure is_pure->resin_chromatography No final_product Purified this compound is_pure->final_product Yes distillation Consider Vacuum Distillation (if thermally stable) resin_chromatography->distillation If still impure resin_chromatography->final_product distillation->final_product

Caption: Decision tree for selecting a suitable purification strategy.

References

Technical Support Center: Analysis of 1H-Indol-4-ol Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1H-indol-4-ol and its potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing indole-containing compounds like this compound by LC-MS?

A1: Indole-containing compounds can present several analytical challenges. The indole ring is electron-rich and susceptible to oxidation.[1] Structurally similar compounds, including other indole derivatives, may have the same nominal mass-to-charge ratio (m/z) or co-elute, creating analytical difficulties.[2] Furthermore, issues like poor peak shape, signal suppression, and contamination are common hurdles in LC-MS analysis.[2][3][4]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific data on this compound is limited, indole rings are generally susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[1] Hydrolysis and photodegradation are also common degradation pathways for many pharmaceutical compounds.[5][6][7] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to identify potential degradation products.[1][8][9]

Q3: How can I minimize matrix effects when analyzing this compound from complex samples?

A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or QuEChERS can significantly clean up samples by removing interfering matrix components.[2]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to ensure good separation between your analyte and co-eluting matrix components is essential.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for consistent matrix effects.[2]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard can help correct for variability in matrix effects between samples.[2]

Q4: What are the best practices for storing this compound and its solutions to prevent degradation?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] Using amber vials is recommended to protect the compound from light exposure, which can induce photodegradation.[1][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Inappropriate Sample Diluent Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[2]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[2]
Sub-optimal Column Temperature Increase the column temperature (e.g., to 40-50 °C) to improve peak shape.[2]
Sample Overloading Reduce the injection volume or the concentration of the sample.[10]
Issue 2: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Steps
Ion Suppression from Matrix Improve sample cleanup using SPE or other extraction techniques. Dilute the sample to reduce the concentration of matrix components.[2][4]
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other instrument parameters for this compound.[2] Perform an infusion of the analyte to tune MS parameters.[3]
Sample Degradation Prepare a fresh sample and ensure proper storage conditions.[11]
Contamination of the Ion Source Clean the ion source regularly.[12]
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Mobile Phase Preparation Prepare fresh mobile phases to rule out issues from evaporation, contamination, or incorrect composition.[10]
Airlock in LC Tubing Purge the pumps to remove any air bubbles.[11]
Column Temperature Fluctuations Use a thermostatically controlled column compartment to maintain a stable temperature.[10]
Leaks in the System Manually confirm the flow rate and check for any leaks in the system.[10]
Issue 4: High Background Noise or Unexpected Peaks
Possible Cause Troubleshooting Steps
Contamination from Solvents or Labware Use high-purity LC-MS grade solvents and reagents. Use glass or polypropylene labware to avoid plasticizers.[2]
Carryover from Previous Injections Inject a blank solvent after high-concentration samples.[12] Flush the sample injection system between runs.[12]
Co-eluting Isobaric Interference Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column.[2]
Mobile Phase Additives Use the lowest necessary concentration of high-quality mobile phase additives.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.[1]

    • Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.[1]

    • Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature.[1]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).[7]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, dilute to a suitable concentration, and analyze by LC-MS.[1]

Protocol 2: Generic LC-MS/MS Method for Indole Compounds
  • LC System: HPLC or UHPLC system.

  • Column: A C18 column is commonly used for the separation of indole compounds.[13][14][15]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[13][14][15]

    • B: Methanol or acetonitrile.[13][14][15]

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (B), gradually increasing to elute more hydrophobic compounds. A run time of 10-15 minutes is common.[13][14]

  • Flow Rate: 0.2-0.5 mL/min.[13][14]

  • Injection Volume: 5-10 µL.[13][14]

  • MS System: Tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode are commonly used for indole compounds.[13][14]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.[13][14]

  • MS/MS Parameters: Optimize precursor ion, product ions, and collision energy for this compound and its potential degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound
Degradation Product IDRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Proposed StructureStress Condition
DP1
DP2
DP3
DP4
Table 2: LC-MS/MS Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) S/N ≥ 3
Limit of Quantification (LOQ) S/N ≥ 10
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Matrix Effect (%) 80-120%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock This compound Stock Solution stress Forced Degradation (Acid, Base, Oxidative, etc.) stock->stress extract Sample Extraction (SPE, LLE) stress->extract lc LC Separation (C18 Column, Gradient Elution) extract->lc ms MS Detection (ESI+, MRM/Full Scan) lc->ms integrate Peak Integration & Quantification ms->integrate identify Degradation Product Identification integrate->identify report Reporting identify->report

Caption: Experimental workflow for the analysis of this compound degradation products.

troubleshooting_workflow cluster_instrument Instrument Troubleshooting cluster_method Method/Sample Troubleshooting start LC-MS Problem Encountered q1 Is it an Instrument or Method/Sample Issue? start->q1 check_lc Check LC System: Pumps, Leaks, Column q1->check_lc Instrument check_sample Check Sample: Preparation, Stability, Concentration q1->check_sample Method/Sample maintenance Perform Routine Maintenance check_lc->maintenance check_ms Check MS System: Source, Calibration, Vacuum check_ms->maintenance optimize Optimize Method Parameters check_sample->optimize check_method Check LC-MS Method: Mobile Phase, Gradient, MS Parameters check_method->optimize

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

Optimizing reaction conditions for microwave-assisted 1H-indol-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of 1H-indol-4-ol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of this compound?

Microwave-assisted organic synthesis (MAOS) offers several key benefits over conventional heating methods for indole synthesis. These include dramatically reduced reaction times (often from hours to minutes), increased reaction rates, and frequently improved yields with cleaner reaction profiles and reduced byproduct formation.[1] This efficiency can significantly accelerate research and development timelines.

Q2: What are the crucial parameters to control in a microwave-assisted synthesis of this compound?

The critical parameters to monitor and optimize are:

  • Temperature: Overheating can lead to decomposition of the starting materials and product, resulting in lower yields and the formation of tars.

  • Time: While microwave synthesis is rapid, insufficient reaction time will lead to incomplete conversion. The optimal time should be determined empirically.

  • Microwave Power: The power setting influences the rate of heating. It's essential to use a power level that allows for controlled heating to the target temperature without causing rapid decomposition.

  • Solvent: The choice of solvent is crucial as it must absorb microwave irradiation efficiently and be compatible with the reaction chemistry. Polar solvents are generally preferred.

  • Catalyst: The type and concentration of the acid or base catalyst are critical and often need to be optimized for the specific substrate.

Q3: Can I use a domestic microwave oven for this synthesis?

While some simple microwave-assisted reactions can be performed in a modified domestic oven, it is strongly discouraged for safety reasons. Laboratory-grade microwave reactors are equipped with specialized features for temperature and pressure control, which are essential for safe and reproducible synthesis, especially when working with sealed vessels and organic solvents.

Q4: What are the common synthetic routes for this compound that are amenable to microwave assistance?

Two common routes that can be adapted for microwave synthesis are:

  • Fischer Indole Synthesis: This classic method involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. Microwave irradiation can significantly accelerate this reaction.

  • Deprotection of a Protected 4-Hydroxyindole: A common strategy involves the synthesis of a protected precursor, such as 1-tosyl-1H-indol-4-ol, followed by a rapid microwave-assisted deprotection step to yield the final product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase the microwave irradiation time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal catalyst concentration.Screen different concentrations of the acid or base catalyst to find the optimal loading.
Decomposition of starting material or product.Reduce the reaction temperature or microwave power. Consider using a pulsed heating mode if available on your microwave reactor.
Incorrect solvent.Ensure a solvent with a suitable boiling point and dielectric properties for efficient microwave absorption is used.
Poor quality of starting materials.Use high-purity, dry reagents and solvents.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature and monitor for improvements in the product-to-byproduct ratio.
Incorrect catalyst.The choice of acid or Lewis acid in Fischer indole synthesis is crucial and substrate-dependent. Experiment with different catalysts (e.g., p-TSA, ZnCl₂, PPA).[3]
Presence of oxygen for sensitive substrates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Charring or Tar Formation Localized overheating.Ensure efficient stirring of the reaction mixture. If using a solid support, ensure it is evenly distributed. Reduce the microwave power.
Highly exothermic reaction.Consider cooling the reaction vessel before and during the initial phase of irradiation.
Difficulty in Product Purification Presence of polar impurities.Utilize column chromatography with a suitable solvent system. For this compound, a common eluent is a mixture of ethyl acetate and hexane.[2]
Product is unstable to the purification conditions.Consider alternative purification methods such as recrystallization or acid-base extraction if the product is stable under these conditions.

Data Presentation

Table 1: Reaction Conditions for Microwave-Assisted Synthesis of this compound via Deprotection of 1-tosyl-1H-indol-4-ol

Starting MaterialReagentsSolventPower (W)Temp. (°C)Time (min)Yield (%)Reference
1-tosyl-1H-indol-4-olSodium HydroxideWater70902~92[2]

Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis (General Examples)

ReactionMethodCatalyst/SolventTimeYield (%)Reference
Phenylhydrazine + CyclohexanoneConventionalZinc Chloride3 min76[4]
Phenylhydrazine + CyclohexanoneMicrowaveZinc Chloride3 min76[4]
Phenylhydrazine + CyclohexanoneMicrowavep-TSA3 min91[4]
Phenylhydrazine + PropiophenoneConventionalAcetic Acid8 hours75[1]
Phenylhydrazine + PropiophenoneMicrowaveEaton's Reagent10 min92[1]

Experimental Protocols

Microwave-Assisted Synthesis of this compound from 1-tosyl-1H-indol-4-ol [2]

This protocol details the deprotection of 1-tosyl-1H-indol-4-ol to yield this compound using microwave irradiation.

Materials:

  • 1-tosyl-1H-indol-4-ol (250 mg)

  • Sodium hydroxide (350 mg)

  • Water (3 mL)

  • 10 mL sealed microwave reaction vial with a stir bar

  • CEM Microwave Synthesizer (or equivalent)

  • Hydrochloric acid

  • Sodium chloride

  • Ethyl acetate

Procedure:

  • In a 10 mL sealed microwave reaction vial, a mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a CEM Microwave synthesizer for 30 seconds at 50°C.

  • To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).

  • Seal the vial and heat the reaction mixture using 70W power at 90°C for 2 minutes with high stirring.

  • After the reaction is complete, cool the reaction mixture to 10°C.

  • Acidify the cooled mixture with hydrochloric acid.

  • Add sodium chloride to the mixture and extract twice with 10 mL of ethyl acetate.

  • Wash the combined ethyl acetate layers with water.

  • Evaporate the ethyl acetate layer under vacuum at a temperature below 50°C to yield this compound.

Expected Yield: Approximately 106 mg (~92%).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up prep Prepare NaOH solution in a microwave vial add_starting_material Add 1-tosyl-1H-indol-4-ol prep->add_starting_material mw_reaction Irradiate at 70W and 90°C for 2 min add_starting_material->mw_reaction Seal vial cool Cool the reaction mixture mw_reaction->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with water extract->wash evaporate Evaporate solvent wash->evaporate product This compound evaporate->product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_params Review Reaction Parameters (Time, Temp, Power) start->check_params incomplete_reaction Incomplete Reaction? check_params->incomplete_reaction decomposition Decomposition/Tarring? incomplete_reaction->decomposition No increase_time_temp Increase Time/Temp Incrementally incomplete_reaction->increase_time_temp Yes decrease_time_temp Decrease Time/Temp decomposition->decrease_time_temp Yes optimize_catalyst Optimize Catalyst/Solvent decomposition->optimize_catalyst No success Improved Yield/Purity increase_time_temp->success decrease_time_temp->success check_purity Check Starting Material Purity optimize_catalyst->check_purity purification Optimize Purification check_purity->purification purification->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Analysis of Serotonin Receptor Binding: 1H-Indol-4-ol vs. Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity Data

Psilocin exhibits a broad binding profile across various serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to be the primary target for its psychedelic effects. The binding affinities (Ki) of psilocin for several key human serotonin receptors are summarized in the table below. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Psilocin ~100[1]~6 - 173[1][2]~14 - 311[1][2]
1H-Indol-4-ol Not AvailableNot AvailableNot Available

Note: The range of Ki values for psilocin reflects variations across different studies and experimental conditions.

Structural Comparison and Putative Activity of this compound

This compound, also known as 4-hydroxyindole, is a simple indole derivative. Psilocin, chemically known as 4-hydroxy-N,N-dimethyltryptamine, shares the 4-hydroxyindole core but possesses a crucial N,N-dimethylaminoethyl side chain at the 3-position. This side chain is a common structural feature among tryptamine psychedelics and is thought to be critical for high-affinity binding to and activation of serotonin receptors, particularly the 5-HT2A subtype.

The absence of this ethylamine side chain in this compound suggests that it is unlikely to exhibit the same potent psychedelic activity as psilocin. While the indole scaffold is a key feature for interaction with serotonin receptors, the specific side chain plays a significant role in determining the affinity and efficacy at different receptor subtypes.[3] It is plausible that this compound may have some weak affinity for certain serotonin receptors, but it is unlikely to be a potent agonist in the same manner as psilocin.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like psilocin is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive compound (the "competitor," e.g., psilocin) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

Key Steps in a Typical Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype of interest are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated in a buffer solution containing:

    • A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).

    • Varying concentrations of the unlabeled competitor compound (e.g., psilocin).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor compound. This allows for the calculation of the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Competitor Competitor (e.g., Psilocin) Competitor->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Gq_Signaling_Pathway Psilocin Psilocin HT2A_Receptor 5-HT2A Receptor Psilocin->HT2A_Receptor binds Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Conclusion

Psilocin is a potent ligand at multiple serotonin receptors, with a particularly high affinity for the 5-HT2A subtype, which is consistent with its known psychedelic effects. In contrast, there is a lack of available binding data for this compound. Based on a structural comparison, the absence of the N,N-dimethylaminoethyl side chain in this compound strongly suggests that it will not exhibit the same high-affinity binding to serotonin receptors as psilocin. Further experimental investigation using methods such as radioligand binding assays would be necessary to definitively determine the serotonergic binding profile of this compound.

References

Validating the Purity of 1H-indol-4-ol for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds like 1H-indol-4-ol, a versatile intermediate in the synthesis of various biologically active molecules, rigorous purity validation is paramount. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their applications.

Comparison of Analytical Techniques

A multi-pronged approach is often necessary for the comprehensive purity assessment of an API. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for this purpose. The table below summarizes the typical performance characteristics for the analysis of indole derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of protons.Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments.
Primary Application Routine purity determination and quantification of known impurities.Absolute purity determination without the need for a specific reference standard of the analyte.Identification and quantification of known and unknown impurities, including trace-level and co-eluting species.
Typical Linearity Range 0.5 - 100 µg/mL0.1 - 50 mg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%[1]98.0% - 102.0%95.0% - 105.0%[1]
Precision (% RSD) < 2.0%[1]< 1.0%< 15%[1]
Limit of Detection (LOD) ~0.1 µg/mL[1]~10 µM~0.5 ng/mL[1]
Limit of Quantification (LOQ) ~0.5 µg/mL[1]~50 µM~1 ng/mL[1]

Potential Impurities in this compound Synthesis

The impurity profile of a synthesized compound is highly dependent on the synthetic route employed. A common method for the synthesis of indole derivatives is the Fischer indole synthesis. Potential impurities that may arise from this and other synthetic methods include:

  • Starting Materials: Unreacted starting materials such as the corresponding phenylhydrazine and ketone/aldehyde.

  • Isomeric Impurities: Formation of other positional isomers of the indole ring, depending on the substitution pattern of the precursors.

  • Byproducts from Side Reactions: In the Fischer indole synthesis, side reactions such as the cleavage of the N-N bond can lead to byproducts like anilines.

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., acids), and their degradation products.

  • Solvents: Residual solvents used during the synthesis and purification steps.

  • Degradation Products: this compound may be susceptible to oxidation or other degradation pathways, especially if not stored under appropriate conditions.

Experimental Protocols

Detailed methodologies for the two primary techniques for purity validation of this compound are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine determination of the purity of this compound and the quantification of related substances.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. The mobile phase is a 1:1 (v/v) mixture of acetonitrile and the phosphate buffer.[2]

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase to a final concentration of 1 mg/mL, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm[2]

    • Injection Volume: 10 µL

    • Run Time: A sufficient duration to allow for the elution of all potential impurities. Based on data for 4-hydroxyindole, the retention time is approximately 4.3 minutes under these conditions.[2]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient) and a 90° pulse angle.

    • Ensure a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow for purity validation, a hypothetical signaling pathway relevant to indole derivatives, and the logical flow of impurity profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start This compound Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Solvent weighing->dissolution filtration Filtration (for HPLC) dissolution->filtration HPLC Path qnmr qNMR Analysis dissolution->qnmr qNMR Path hplc HPLC-UV Analysis filtration->hplc hplc_data Chromatogram Analysis (Peak Area %) hplc->hplc_data qnmr_data Spectrum Analysis (Integral Ratio) qnmr->qnmr_data report Purity Report hplc_data->report qnmr_data->report

Experimental workflow for purity validation.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space indole_derivative This compound Derivative receptor Serotonin Receptor (e.g., 5-HT₂A) indole_derivative->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Hypothetical serotonin receptor signaling pathway.

impurity_profiling start Synthesized This compound analytical_screening Analytical Screening (HPLC, LC-MS) start->analytical_screening impurity_detection Impurity Detection analytical_screening->impurity_detection identification Structural Elucidation (MS/MS, NMR) impurity_detection->identification Impurity > Threshold acceptable Acceptable Level impurity_detection->acceptable No Impurities or Below Threshold quantification Quantification (HPLC, qNMR) identification->quantification toxicological_assessment Toxicological Assessment quantification->toxicological_assessment toxicological_assessment->acceptable Safe unacceptable Unacceptable Level toxicological_assessment->unacceptable Potentially Toxic process_optimization Process Optimization/ Purification unacceptable->process_optimization process_optimization->start

Logical workflow for impurity profiling.

Conclusion

The validation of this compound purity is a critical step in its development for pharmaceutical applications. A combination of orthogonal analytical techniques, primarily HPLC and qNMR, provides a comprehensive assessment of purity. While HPLC is a robust method for routine quality control and the quantification of known impurities, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and regulatory expectations. By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Analysis of the Biological Activity of 1H-Indol-4-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The position of functional groups on the indole ring can significantly influence the pharmacological profile of the molecule. This guide provides an objective comparison of the biological activities of 1H-indol-4-ol and its positional isomers, 1H-indol-5-ol, 1H-indol-6-ol, and 1H-indol-7-ol, supported by available experimental data.

Comparative Biological Activities

The biological activities of hydroxyindole isomers are diverse, with variations in their antioxidant, antimicrobial, and cytotoxic properties. The position of the hydroxyl group on the indole ring dictates the molecule's electronic properties, hydrogen-bonding capacity, and steric interactions, which in turn affect its engagement with biological targets.

Antioxidant and Anti-ferroptotic Activity

Hydroxyindoles are recognized for their antioxidant potential, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group and scavenge free radicals. Recent studies have also highlighted their role in inhibiting ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.

A comparative study on the protective effects of hydroxyindole isomers against ferroptosis induced by erastin, RSL3, and FINO2 in HT-22 neuronal cells revealed that this compound (4-HI) offers protection against ferroptotic toxicity.[1] While 3-hydroxyindole (3-HI) was found to be the most potent inhibitor, 4-HI was more effective than both 6-hydroxyindole (6-HI) and 7-hydroxyindole (7-HI) in this assay.[1] The protective action of these compounds is suggested to be linked to their radical-scavenging capabilities.[1]

CompoundCell LineInducerProtective EffectReference
This compound (4-HI) HT-22, N27, RBE4Erastin, RSL3, FINO2Protective[1]
1H-indol-6-ol (6-HI) HT-22Erastin, RSL3, FINO2Protective[1]
1H-indol-7-ol (7-HI) HT-22Erastin, RSL3, FINO2Protective[1]
Enzyme Inhibition: Tyrosinase

The inhibitory effect of hydroxyindole isomers on human melanoma tyrosinase, a key enzyme in melanin synthesis, has been investigated. In one study, 6-hydroxyindole and 7-hydroxyindole were identified as potent inhibitors of the catecholase activity of tyrosinase, while 5-hydroxyindole was a weaker inhibitor.

CompoundEnzyme SourceIC50 (µM)Reference
1H-indol-5-ol Human HMV-II melanoma cells366 ± 41
1H-indol-6-ol Human HMV-II melanoma cells20 ± 3
1H-indol-7-ol Human HMV-II melanoma cells79 ± 13
Antimicrobial and Antibiofilm Activity

Indole and its derivatives are known to possess antimicrobial properties. Studies have shown that certain hydroxyindole isomers can inhibit the growth of pathogenic bacteria and disrupt biofilm formation. For instance, 7-hydroxyindole has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB).[2][3] At sub-inhibitory concentrations, it was capable of both inhibiting biofilm formation and eradicating mature biofilms.[2][3] 5-Hydroxyindole has also been shown to decrease biofilm formation in Escherichia coli.[4]

CompoundMicroorganismActivityMIC (µg/mL)Reference
1H-indol-5-ol E. coli O157:H7, K-12Biofilm inhibition-[4]
1H-indol-7-ol Acinetobacter baumannii (XDRAB)Antimicrobial, Antibiofilm512[2]
Cytotoxicity

The cytotoxic effects of hydroxyindole isomers against various cancer cell lines have been explored, though comprehensive comparative data is limited. Derivatives of 5-hydroxyindole have shown cytotoxic effects against breast cancer cells (MCF-7) while exhibiting low toxicity towards normal human dermal fibroblasts.[5]

CompoundCell LineIC50 (µM)Reference
5-Hydroxyindole derivative (5d) MCF-7 (Breast Cancer)4.7[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds (hydroxyindole isomers) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure :

    • In a 96-well plate, add various concentrations of the sample or standard solution.

    • Add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation :

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

2. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[6]

  • Assay Procedure :

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation :

    • Measure the absorbance at 593 nm.[6]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe(II) equivalents.

Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Preparation of Inoculum : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[7]

  • Assay Procedure :

    • Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth.

    • Inoculate each well with the prepared microbial suspension.[7]

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[8]

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement :

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of indole derivatives are often mediated through their interaction with various signaling pathways. While specific pathways for this compound are not extensively documented, related indole compounds are known to modulate key cellular processes.

For instance, indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] These compounds can also modulate the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis.[6]

The antioxidant activity of hydroxyindoles, particularly their ability to inhibit lipid peroxidation, suggests an interaction with pathways related to oxidative stress. Their anti-ferroptotic effects point towards a mechanism involving the direct scavenging of lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation.

Signaling_Pathway

Caption: Potential signaling pathways modulated by hydroxyindole isomers.

Experimental_Workflow

Caption: General experimental workflow for comparing biological activities.

References

A Head-to-Head Comparison of Synthetic Routes to 1H-indol-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1H-indol-4-ol is a crucial building block for a variety of biologically active molecules, including pharmaceuticals and natural products. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

This comparative analysis examines several contemporary and classical methods for the synthesis of this compound, including a modified Bischler-Möhlau reaction, microwave-assisted synthesis, a gold-catalyzed "back-to-front" approach, a palladium-catalyzed cyclization, an electrochemical method, and a route commencing from 1,3-cyclohexanedione. Each method is evaluated based on reaction yield, conditions, and starting materials to provide a clear and objective overview for selecting the most suitable route for a given research and development context.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
Modified Bischler-Möhlau Reaction m-Aminophenol, BenzoinHydrochloric acid135°C, 30 minGood (isomer mixture)
Microwave-Assisted Synthesis 1,5,6,7-Tetrahydro-4H-indol-4-onep-Toluenesulfonyl chloride, CuBr₂, LiBr, Li₂CO₃, NaOHMicrowave irradiation, 80-130°C, short reaction times~92% (deprotection step)
Gold-Catalyzed "Back-to-Front" Synthesis Pyrrole, Glyoxal, AlkyneIPrAuNTf₂, TBAFMulti-step, rt (cyclization), rt (deprotection)84% (cyclization), High (deprotection)
Palladium-Catalyzed Cyclization o-Iodoanilines, (Trimethylsilyl)acetylenePalladium catalyst, Potassium tert-butoxideNot specifiedGood
Electrochemical Oxidative Coupling 1,3-Cyclohexadione, Ethyl vinyl etherPlatinum electrodesRoom temperature, 14 mA/cm², 80 min65% (of coupled product)
From 1,3-Cyclohexanedione 1,3-Cyclohexanedione, 2-Aminoethanolp-Toluenesulfonic acid, Pd/C or Raney NickelReflux, 2-20 hours42-56%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Modified Bischler-Möhlau Reaction

This method provides a rapid, one-pot synthesis of a mixture of 4-hydroxy and 6-hydroxyindoles.

Procedure: A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is fused at 135°C under hydrochloric acid catalysis for 30 minutes. The resulting mixture of isomeric 4- and 6-hydroxyindoles is then separated by column chromatography.

Microwave-Assisted Dehydrogenative Aromatization

This efficient, multi-step synthesis utilizes microwave irradiation to significantly reduce reaction times.[1]

Step 1: Tosylation of 1,5,6,7-Tetrahydro-4H-indol-4-one 1,5,6,7-Tetrahydro-4H-indol-4-one is reacted with p-toluenesulfonyl chloride in a biphasic medium of dichloromethane and water with a phase transfer catalyst (TBABr) at room temperature to yield the N-tosylated product quantitatively.

Step 2: Bromination The N-tosylated intermediate is brominated using copper(II) bromide in ethyl acetate under microwave irradiation (50 W, 80°C).

Step 3: Dehydrogenative Aromatization The brominated compound is then subjected to dehydrohalogenation using lithium bromide and lithium carbonate in DMF under microwave irradiation at 130°C to yield 1-tosyl-1H-indol-4-ol with a yield of 89%.[1]

Step 4: Deprotection The final deprotection of the tosyl group is achieved by heating with aqueous sodium hydroxide at 90°C for 2 minutes under microwave irradiation (70W), affording this compound in approximately 92% yield.[1]

Gold-Catalyzed "Back-to-Front" Synthesis

This elegant approach builds the benzene ring onto a pre-functionalized pyrrole core.

Step 1: Synthesis of Pyrrol-yn-glycol Derivatives Simple pyrroles undergo a three-step sequence of hydroxyalkylation, alkynylation, and O-silylation to produce the pyrrol-yn-glycol starting materials.

Step 2: Gold-Catalyzed Cyclization The pyrrol-yn-glycol derivative (1 equivalent) is treated with IPrAuNTf₂ (3 mol%) in dichloromethane at room temperature to trigger a C2-pyrrole attack onto the activated alkyne and subsequent 1,2-migration, yielding the 4-silyloxyindole in up to 84% yield.

Step 3: Desilylation The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) at room temperature to furnish the desired 4-hydroxyindole in high yield.

Synthesis from 1,3-Cyclohexanedione and 2-Aminoethanol

This route offers a straightforward approach from readily available starting materials.[2]

Step 1: Enamine Formation 1,3-Cyclohexanedione (1 equivalent) and 2-aminoethanol (1.2 equivalents) are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid for 2 hours, with azeotropic removal of water. The resulting enamine is obtained in quantitative yield.[2]

Step 2: Cyclization and Aromatization The enamine is refluxed in trimethylbenzene with a catalyst (5% Pd/C or Raney nickel) for 15-20 hours under a nitrogen atmosphere. After workup and purification, this compound is obtained in 42-56% yield.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the comparison and a representative reaction pathway.

comparison_workflow cluster_start Starting Material Considerations cluster_routes Synthetic Route Selection cluster_comparison Performance Metrics cluster_product Final Product Starting_Materials Availability & Complexity Bischler_Mohlau Modified Bischler-Möhlau Starting_Materials->Bischler_Mohlau Microwave Microwave-Assisted Synthesis Starting_Materials->Microwave Gold_Catalyzed Gold-Catalyzed 'Back-to-Front' Starting_Materials->Gold_Catalyzed Palladium_Catalyzed Palladium-Catalyzed Cyclization Starting_Materials->Palladium_Catalyzed Electrochemical Electrochemical Coupling Starting_Materials->Electrochemical Cyclohexanedione From 1,3-Cyclohexanedione Starting_Materials->Cyclohexanedione Yield Yield (%) Bischler_Mohlau->Yield Conditions Reaction Conditions Bischler_Mohlau->Conditions Scalability Scalability Bischler_Mohlau->Scalability Purity Purity Bischler_Mohlau->Purity Microwave->Yield Microwave->Conditions Microwave->Scalability Microwave->Purity Gold_Catalyzed->Yield Gold_Catalyzed->Conditions Gold_Catalyzed->Scalability Gold_Catalyzed->Purity Palladium_Catalyzed->Yield Palladium_Catalyzed->Conditions Palladium_Catalyzed->Scalability Palladium_Catalyzed->Purity Electrochemical->Yield Electrochemical->Conditions Electrochemical->Scalability Electrochemical->Purity Cyclohexanedione->Yield Cyclohexanedione->Conditions Cyclohexanedione->Scalability Cyclohexanedione->Purity Product This compound Yield->Product Conditions->Product Scalability->Product Purity->Product

Caption: Workflow for Comparing Synthetic Routes to this compound.

microwave_synthesis A 1,5,6,7-Tetrahydro- 4H-indol-4-one B N-Tosyl-1,5,6,7-tetrahydro- 4H-indol-4-one A->B p-TsCl, TBABr DCM/H₂O, rt C Brominated Intermediate B->C CuBr₂, EtOAc Microwave (80°C) D 1-Tosyl-1H-indol-4-ol C->D LiBr, Li₂CO₃, DMF Microwave (130°C) E This compound D->E NaOH, H₂O Microwave (90°C)

Caption: Microwave-Assisted Synthesis of this compound.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and equipment. The microwave-assisted synthesis offers a rapid and high-yielding option, while the gold-catalyzed "back-to-front" approach provides an elegant and highly controlled synthesis. The modified Bischler-Möhlau reaction is a quick, one-pot method, though it produces an isomeric mixture. The route from 1,3-cyclohexanedione is a practical option from simple precursors. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important indole derivative.

References

Comparative Efficacy of 1H-Indol-4-ol Against Established Drugs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1H-indol-4-ol, also known as 4-hydroxyindole, against established drugs and research compounds in three key therapeutic areas: inhibition of amyloid fibrillization, prevention of ferroptotic cell death, and combating Cryptosporidium parvum infection. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary

This compound has demonstrated notable in vitro activity across diverse biological targets. It effectively inhibits the formation of amyloid-β fibrils, showcases potent antiferroptotic properties, and displays inhibitory action against the protozoan parasite Cryptosporidium parvum. This guide synthesizes the available experimental data, presenting a direct comparison with standard-of-care treatments and widely used research inhibitors.

Inhibition of Amyloid Fibrillization

Amyloid fibril formation is a pathological hallmark of several neurodegenerative diseases. The efficacy of this compound in preventing this process has been evaluated alongside other indole derivatives.

In Vitro Efficacy Data
CompoundTargetAssayKey MetricResult
This compound (4-hydroxyindole) Amyloid-β (Aβ)Amyloid Fibrillization InhibitionComplete InhibitionCompletely abrogated the formation of aggregated Aβ structures.
Indole-3-carbinol (I3C)Amyloid-β (Aβ)Amyloid Fibrillization InhibitionPotent InhibitorIdentified as a potent inhibitor of amyloid formation.
3-Hydroxyindole (3HI)Amyloid-β (Aβ)Amyloid Fibrillization InhibitionPotent InhibitorIdentified as a potent inhibitor of amyloid formation.
Experimental Protocols

Amyloid-β Fibrillization Inhibition Assay: The inhibitory activity of indole derivatives on amyloid-β fibril formation was assessed using a combination of fluorescence spectroscopy, atomic force microscopy, and electron microscopy. While specific concentrations for complete inhibition by this compound were not detailed in the provided search results, the qualitative outcome of complete abrogation was noted.

G cluster_amyloid Amyloid Fibrillization Pathway Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Fibrils Protofibrils->Fibrils Maturation This compound This compound This compound->Oligomers Inhibits

Inhibition of Amyloid-β Aggregation by this compound.

Antiferroptotic Activity

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, implicated in various diseases. This compound has been identified as an inhibitor of this pathway.

In Vitro Efficacy Data
CompoundCell LineFerroptosis InducerEC50 (µM)
This compound HT-22ErastinNot Specified
This compound HT-22RSL38.8
This compound N27RSL34.8
Ferrostatin-1 (Established Inhibitor)VariousErastin~0.06
Liproxstatin-1 (Established Inhibitor)VariousRSL3~0.022
Experimental Protocols

Cell Viability Assay (Calcein AM): Cells were seeded in 96-well plates and co-treated with this compound and a ferroptosis inducer (e.g., RSL3, erastin) for 24 hours. Cell viability was measured fluorometrically using the calcein AM assay, which quantifies viable cells.

Lipid Peroxidation Assay (C11-BODIPY): Intracellular lipid peroxidation was measured using the fluorescent probe C11-BODIPY 581/591. Cells were treated with the test compounds and a ferroptosis inducer in the presence of the probe. The ratio of green (oxidized) to red (unoxidized) fluorescence was measured to quantify lipid peroxidation.

G cluster_ferroptosis Ferroptosis Pathway Glutathione Peroxidase 4 (GPX4) Glutathione Peroxidase 4 (GPX4) Lipid Peroxides Lipid Peroxides Cell Death Cell Death Lipid Peroxides->Cell Death RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits GPX4->Lipid Peroxides Reduces This compound This compound This compound->Lipid Peroxides Scavenges

Antiferroptotic Mechanism of this compound.

Anti-Cryptosporidium parvum Activity

Cryptosporidium parvum is a protozoan parasite that causes gastrointestinal illness. Current treatment options are limited, highlighting the need for new therapeutic agents.

In Vitro Efficacy Data
CompoundTargetCell LineEC50 (µM)
This compound C. parvumHuman cells1255
Indole (related compound) C. parvumHuman cells410.9
Nitazoxanide (FDA-approved drug) C. parvumHCT-8Not Specified in provided results
Halofuginone lactate C. parvumHCT-8Not Specified in provided results
KDU731 C. parvumHCT-80.102
Experimental Protocols

In Vitro C. parvum Growth Inhibition Assay: Human cell lines (e.g., HCT-8) were infected with C. parvum. The ability of this compound and other compounds to inhibit parasite growth was assessed. The provided data indicates that while this compound is inhibitory, its potency is lower than its parent compound, indole, and significantly lower than the experimental drug KDU731.

G cluster_workflow In Vitro C. parvum Assay Workflow Host Cells Host Cells Infection with C. parvum Infection with C. parvum Host Cells->Infection with C. parvum Treatment Treatment Infection with C. parvum->Treatment Growth Assessment Growth Assessment Treatment->Growth Assessment This compound This compound This compound->Treatment Established Drugs Established Drugs Established Drugs->Treatment

Experimental Workflow for C. parvum Inhibition Assay.

Conclusions

The compiled data indicates that this compound is a versatile compound with promising in vitro activity in distinct and therapeutically relevant areas. Its ability to completely abrogate amyloid-β fibrillization warrants further investigation for neurodegenerative diseases. As an antiferroptotic agent, it demonstrates mid-micromolar efficacy. While its activity against Cryptosporidium parvum is modest compared to other compounds, it contributes to the body of evidence on the anti-parasitic potential of indole derivatives. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-Indol-4-Ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 1H-indol-4-ol is critical. This guide provides a comparative overview of common analytical methods applicable to this compound, focusing on their performance characteristics and the importance of cross-validation. The information is presented to aid in the selection of appropriate analytical techniques and to provide a framework for method validation.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of indole derivatives such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.

ParameterHPLC with UV DetectionGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.High-resolution separation with highly sensitive and specific mass detection.
Selectivity Moderate; can be affected by co-eluting impurities with similar UV spectra.High; mass spectral libraries can help in identification.Very High; based on precursor and product ion masses.
Sensitivity Moderate (ng-µg range).High (pg-ng range).Very High (fg-pg range).
Sample Throughput High.Moderate to High.High.
Matrix Effects Can be significant.Less common but can occur.Can be significant (ion suppression/enhancement).
Derivatization Not usually required.May be required to increase volatility and thermal stability.Not usually required.
Instrumentation Cost Low to Moderate.Moderate.High.
Typical Application Routine quality control, purity assessment.Metabolomics, impurity profiling of volatile compounds.Bioanalysis, trace-level quantification in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity and quantifying this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for indole derivatives.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to improve its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a 5% phenyl-methylpolysiloxane column is often used.[1]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of all components.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[1]

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.[1] Derivatization with an agent like BSTFA may be necessary.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its high sensitivity and selectivity.[2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for high-resolution separation.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[2]

  • Ionization: Electrospray Ionization (ESI) is frequently used.

  • Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity.[2]

  • Sample Preparation: For biological samples, protein precipitation using a solvent like acetonitrile is a common first step, followed by centrifugation and collection of the supernatant.[2]

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are suitable for their intended purpose and provide equivalent results. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The key validation parameters that should be assessed include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4][5]

Cross_Validation_Workflow General Workflow for Cross-Validation of Analytical Methods A Define Analytical Methods (e.g., HPLC, GC-MS, LC-MS/MS) B Develop and Optimize Individual Methods A->B C Perform Single-Method Validation B->C D Define Cross-Validation Protocol (Samples, Acceptance Criteria) C->D E Analyze Identical Samples with Each Method D->E F Compare Key Performance Metrics (Accuracy, Precision, Linearity) E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Evaluate Equivalence Based on Acceptance Criteria G->H I Methods are Equivalent H->I Pass J Methods are Not Equivalent H->J Fail K Investigate Discrepancies and Re-optimize J->K K->B

References

Comparative Cytotoxicity of Indole Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of various indole-based compounds, with a focus on the limited available data for 1H-indol-4-ol and its analogs, to guide future research and drug development in oncology.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound and a range of its derivatives against various cancer cell lines, based on available preclinical data. While direct and extensive comparative studies on this compound derivatives are limited, this document synthesizes findings from research on the broader class of indole compounds to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound and its Therapeutic Potential

This compound, also known as 4-hydroxyindole, is a heterocyclic compound naturally found in some plants and is a component of the psychedelic tryptamine psilocin.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[2] While research has explored its role in inhibiting amyloid fibrillization and protecting against ferroptosis, a form of regulated cell death, its direct cytotoxic activity against cancer cells is not as extensively documented.[1][3] This guide aims to bridge this gap by presenting the available data and drawing comparisons with other structurally related indole derivatives that have demonstrated anticancer activity.

Comparative Cytotoxicity Data

The cytotoxic potential of various indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values for a selection of indole derivatives from various studies.

Table 1: Cytotoxicity (IC50, µM) of Indole-Aryl-Amide Derivatives

CompoundHT29 (Colon)HeLa (Cervical)IGROV-1 (Ovarian)MCF7 (Breast)PC-3 (Prostate)Jurkat J6 (Leukemia)
Compound 4 0.961.87>2000.84>200>200
Compound 5 2.61>200>200>2000.390.37
Compound 7 >200>200>2000.49>200>200

Data sourced from a study on indole-aryl-amide derivatives.[4]

Table 2: Cytotoxicity (IC50, µM) of Indolyl-1,2,4-Triazole Derivatives

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
Compound Vf 2.911.914
Compound Vg 0.8913.479
Staurosporine (Control) 3.1444.385

Data from a study on indolyl 1,2,4-triazole scaffolds.[5]

Table 3: Cytotoxicity (GI50, µM) of Bis(indolyl)pyrazine and Thiazole Derivatives

CompoundLeukemiaColon CancerBreast Cancer
2,4-Bis(3'-indolyl)pyrimidine 8 ---
3,5-Bis(3'-indolyl)-2(1H)pyrazinone BroadBroadBroad
2,4-Bis(3'-indolyl)thiazole Selective--

GI50 values represent the concentration for 50% growth inhibition. "Broad" indicates activity against a wide range of cell lines in the respective panel, while "Selective" indicates activity against specific cell lines within the panel.[6][7]

Experimental Protocols

The evaluation of the cytotoxic activity of indole derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay using Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Induction of Apoptosis

A common mechanism of action for many cytotoxic indole derivatives is the induction of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway Indole Indole Derivatives ROS ↑ ROS Production Indole->ROS Bax ↑ Bax Indole->Bax Bcl2 ↓ Bcl-2 Indole->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole derivatives.

Cell Cycle Arrest

Several indole derivatives have been shown to arrest the cell cycle at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of novel indole derivatives.

experimental_workflow Synthesis Synthesis of This compound Derivatives Screening Initial Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Mechanism->Western_Blot Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for cytotoxic evaluation of indole derivatives.

Conclusion and Future Directions

While the therapeutic potential of the indole scaffold in oncology is well-established, the specific cytotoxic profile of this compound and its derivatives remains an area ripe for investigation. The limited available data, coupled with the promising anticancer activities of other hydroxylated and substituted indole compounds, underscores the need for systematic studies to synthesize and evaluate a library of this compound analogs. Future research should focus on establishing clear structure-activity relationships, elucidating the precise mechanisms of action, and assessing the in vivo efficacy and safety of the most promising candidates. This will be crucial for the development of novel and effective indole-based anticancer agents.

References

Assessing the Metabolic Stability of 1H-indol-4-ol in Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the metabolic stability of 1H-indol-4-ol in liver microsomes. Given the limited direct experimental data on this compound, this document leverages established knowledge of indole metabolism to predict its stability and compare it with related, well-characterized indole derivatives. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

The indole nucleus is a common scaffold in numerous pharmaceuticals and bioactive molecules.[1] Understanding the metabolic stability of new indole derivatives is crucial for predicting their pharmacokinetic profiles and potential for drug-induced toxicity.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a key role in the biotransformation of xenobiotics.[2][3] This guide focuses on in vitro assessment using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[4][5]

Experimental Protocols

A standard in vitro metabolic stability assay using liver microsomes is essential to determine key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2).[6]

1. Materials and Reagents:

  • Pooled human liver microsomes (mixed gender)

  • This compound, Indole, and other reference compounds (e.g., Midazolam, Dextromethorphan as positive controls)[7]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[8]

  • Potassium phosphate buffer (100 mM, pH 7.4)[7][8]

  • Acetonitrile (for reaction termination)[7][8]

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Incubation Procedure: [7][8][9]

  • Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[7]

  • In a 96-well plate, add the test compound to the potassium phosphate buffer.

  • Add liver microsomes to the mixture (a typical concentration is 0.5 mg/mL).[9]

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis: [6][8]

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Comparative Metabolic Stability

The metabolic stability of an indole derivative is influenced by the substituents on the indole ring. Hydroxylation is a common metabolic pathway for indoles, catalyzed primarily by CYP enzymes.[10][11][12]

Table 1: Comparison of Metabolic Parameters for Indole Derivatives

CompoundPredicted Major Metabolizing EnzymesExpected Metabolic StabilityPredicted Major Metabolites
This compound CYP2E1, CYP2A6, CYP2C19Moderate to Low4,5-dihydroxyindole, 4,6-dihydroxyindole, 4,7-dihydroxyindole
Indole CYP2E1, CYP2A6, CYP2C19[12][13][14]ModerateIndoxyl (3-hydroxyindole), Oxindole, Isatin, 6-hydroxyindole[10][12]
3-Methylindole CYP2E1Low3-Methyloxindole, 5-hydroxy-3-methylindole, 6-hydroxy-3-methylindole[15]
Indoline CYP3A4[16]HighIndole, N-hydroxyindoline[16]

Note: The predictions for this compound are based on the known metabolism of indole. The hydroxyl group at the 4-position may influence the rate and sites of further oxidation.

Metabolic Pathways and Bioactivation

The metabolism of indoles can sometimes lead to the formation of reactive metabolites that can cause toxicity.[1]

The primary phase I metabolism of indole involves hydroxylation, primarily at the 3-position to form indoxyl.[10][11] Indoxyl can be further oxidized.[12] Other sites of hydroxylation on the benzene ring also occur. For this compound, it is anticipated that hydroxylation will occur on the benzene ring, leading to dihydroxyindole metabolites.

Phase II metabolism typically involves the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate to facilitate their excretion.[3]

Below is a diagram illustrating the general workflow for assessing metabolic stability and a diagram of the predicted metabolic pathway for this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Test Compound Stock Solution pre_inc Pre-incubation (37°C, 5 min) stock->pre_inc buffer Phosphate Buffer buffer->pre_inc microsomes Liver Microsomes microsomes->pre_inc reaction Initiate Reaction (add NADPH) pre_inc->reaction incubation Incubation at 37°C (Time Points: 0-60 min) reaction->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis

Caption: Experimental workflow for the liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Indol4ol This compound Metabolite1 4,5-dihydroxyindole Indol4ol->Metabolite1 Hydroxylation Metabolite2 4,6-dihydroxyindole Indol4ol->Metabolite2 Hydroxylation Metabolite3 4,7-dihydroxyindole Indol4ol->Metabolite3 Hydroxylation Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 Conjugation Metabolite2->Conjugate1 Conjugation Metabolite3->Conjugate1 Conjugation Excretion Excretion Conjugate1->Excretion

Caption: Predicted metabolic pathway of this compound.

References

Safety Operating Guide

Proper Disposal of 1H-indol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of 1H-indol-4-ol. Adherence to these guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection. Based on its known hazards, this compound must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. The compound is classified with multiple hazards, including being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, causing serious eye damage, and being toxic to aquatic life with long-lasting effects[1].

Hazard and Personal Protective Equipment (PPE) Summary
Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedStandard laboratory attire (lab coat, closed-toe shoes)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile, neoprene)
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionChemical-resistant gloves (e.g., nitrile, neoprene)
Serious Eye Damage (Category 1)H318: Causes serious eye damageChemical safety goggles or a face shield
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationUse only in a well-ventilated area or under a chemical fume hood
Hazardous to the Aquatic Environment, Long-Term (Chronic 2)H411: Toxic to aquatic life with long lasting effectsPrevent release to the environment

Data sourced from the this compound Safety Data Sheet[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams [2][3].

StepProcedureKey Requirements and Best Practices
1. Waste Segregation At the point of generation, separate this compound waste from other waste streams.Solid Waste: Collect unused solid this compound and contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a designated solid waste container[2].Liquid Waste: Collect solutions containing this compound in a designated liquid waste container[2].Compatibility: Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate[2].
2. Waste Containment Use appropriate containers for hazardous chemical waste.Container Type: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid[2]. Plastic containers are often preferred to minimize the risk of breakage.Fill Level: For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and prevent spills[2].Closure: Keep waste containers tightly closed except when actively adding waste.
3. Waste Labeling Clearly label all waste containers.Mandatory Information: The label must include the words "Hazardous Waste ", the full chemical name "This compound " (avoiding abbreviations), the approximate concentration and volume/mass, and the date the waste was first added to the container[2].Hazard Identification: The primary hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard") must be indicated on the label[2].
4. On-Site Storage Store waste containers in a designated and controlled area within the laboratory.Location: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[2].Conditions: The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is in place to capture any potential leaks or spills.
5. Waste Transfer and Disposal Arrange for the collection of the hazardous waste by authorized personnel.Contact EHS: Do not attempt to transport hazardous waste off-site. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[2].Documentation: Complete any required waste manifest forms provided by your EHS office, ensuring all information is accurate.

Experimental Protocols: Chemical Neutralization

In the absence of specific, validated degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste within the laboratory. Such procedures can be dangerous, may produce byproducts of unknown toxicity, and could violate hazardous waste regulations[2]. The most prudent and compliant approach is to transfer the unaltered chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office[2].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation (Solid or Liquid this compound) B Segregate Waste A->B C Is waste solid or liquid? B->C D Collect in labeled SOLID Hazardous Waste Container C->D Solid E Collect in labeled LIQUID Hazardous Waste Container (<80% full) C->E Liquid F Store container securely in Satellite Accumulation Area (SAA) D->F E->F G Is container full or ready for disposal? F->G H Continue accumulation, container remains closed G->H No I Contact EHS for Waste Pickup G->I Yes H->F J Complete Waste Manifest and Prepare for Transfer I->J K Transfer to Authorized Waste Carrier J->K

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-indol-4-ol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation1, 2AH318/H319: Causes serious eye damage/irritation[1][3]
Skin Sensitization1H317: May cause an allergic skin reaction[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][4]
Hazardous to the Aquatic Environment (Long-term)2H411: Toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended.[5] Change gloves immediately if contaminated and dispose of them as hazardous waste.
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection from splashes.[6][7]
Body Chemical-resistant laboratory coat or coverallsA long-sleeved, chemical-resistant lab coat or coveralls should be worn.[6] Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorUse a NIOSH-approved respirator if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[2][6]
Feet Closed-toe shoes and shoe coversLeather or porous shoes are not permitted. Chemical-resistant shoe covers should be worn over closed-toe shoes.[6]

Operational and Disposal Plans

Handling Protocol

All handling of this compound, especially of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation.

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing : Use a balance inside the fume hood or a powder containment hood for weighing the solid material.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area with a suitable decontaminant. All contaminated disposable materials should be placed in a designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood Workspace prep1->prep2 handle1 Weigh Solid in Fume Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 cluster_assessment Assess Spill cluster_fume_hood Inside Fume Hood cluster_outside Outside Fume Hood spill Spill Occurs location Location? spill->location absorb Absorb with Inert Material location->absorb Inside evacuate Evacuate Area location->evacuate Outside collect Collect in Hazardous Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Safety Officer evacuate->alert secure Secure the Area alert->secure cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Storage & Disposal collect_solid Collect Solid Waste seal Seal in Designated Container collect_solid->seal collect_liquid Collect Liquid Waste collect_liquid->seal label_waste Label as 'Hazardous Waste' with Chemical Name seal->label_waste store Store in Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.